Fordine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-ZUZCIYMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC=C1[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102518-79-6, 120786-18-7 | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Preclinical Candidate for the Treatment of Visceral Leishmaniasis
An In-Depth Technical Guide to GSK3186899 (DNDI-6899)
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3186899, also known as DDD853651 and subsequently DNDI-6899, is a preclinical development candidate for the treatment of visceral leishmaniasis (VL).[1][2] This devastating disease, caused by protozoan parasites of the Leishmania genus, is fatal if left untreated.[2][3][4] Current therapeutic options for VL are hampered by issues such as toxicity, variable efficacy, and the emergence of resistance, creating a significant unmet medical need for novel treatments.[1][2][3][4] GSK3186899 emerged from a phenotypic screening campaign against Leishmania donovani, the primary causative agent of VL.[1][2] The compound was developed through a collaboration between GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[5]
Mechanism of Action
GSK3186899 acts as an inhibitor of the Leishmania donovani cdc-2-related kinase 12 (CRK12).[6][7] This kinase is understood to be involved in the regulation of transcription and cell division within the parasite.[8] The identification of CRK12 as the target was achieved through a combination of chemical proteomics and genetic approaches.[8] This novel mechanism of action, targeting a key regulatory enzyme in the parasite, presents a promising avenue for overcoming resistance to existing therapies.
Signaling Pathway Diagram
Caption: Mechanism of action of GSK3186899 in Leishmania donovani.
Preclinical Efficacy
GSK3186899 has demonstrated significant activity against Leishmania donovani in both in vitro and in vivo models.
In Vitro Activity
The compound shows potent activity in intra-macrophage assays, which are considered highly relevant to the disease pathology as the amastigote stage of the parasite resides within host macrophages.
| Assay Type | Cell Line | Target Organism | Parameter | Value | Reference |
| Intra-macrophage assay | THP-1 | L. donovani amastigotes | EC50 | 1.4 µM | [6] |
| Cytotoxicity | HepG2 | Human | - | - | [1] |
In Vivo Efficacy
In a mouse model of visceral leishmaniasis, GSK3186899 demonstrated efficacy comparable to the current oral standard of care, miltefosine.[6]
| Animal Model | Dosing Regimen | Duration | Reduction in Parasite Load | Comparison | Reference |
| Balb/c mice | 25 mg/kg, oral, twice daily | 10 days | 99% | Comparable to miltefosine | [6] |
Pharmacokinetics and Safety Profile
The development of GSK3186899 focused on optimizing its pharmacokinetic properties to achieve a balance between metabolic stability and solubility.[1][2] While detailed pharmacokinetic parameters from preclinical studies are not fully disclosed in the provided literature, the compound was advanced as a preclinical candidate based on a favorable profile.[9]
Non-Good Laboratory Practice (GLP) preclinical safety assessments, including cardiovascular and genotoxicity studies, did not reveal any significant issues that would impede further development, suggesting a suitable therapeutic window.[6]
Clinical Development
GSK3186899 was nominated as a clinical candidate in 2018.[5] A Phase I single ascending dose study in healthy volunteers was successfully completed in 2019.[5] In 2021, GSK discontinued its development efforts, and the Drugs for Neglected Diseases initiative (DNDi) assumed responsibility for the compound's progression.[5] DNDi has prioritized its development due to its unique mechanism of action.[5] A Phase I multiple ascending dose study, including an assessment of food effect, is anticipated to commence in early 2025.[5]
Clinical Development Timeline
Caption: Clinical development timeline for GSK3186899 (DNDI-6899).
Experimental Protocols
Intra-macrophage Leishmania donovani Activity Assay
This assay is crucial for determining the efficacy of compounds against the clinically relevant amastigote stage of the parasite.
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages.
-
Infection: The differentiated THP-1 cells are infected with Leishmania donovani amastigotes.
-
Compound Treatment: A dilution series of the test compound (GSK3186899) is added to the infected cells.
-
Incubation: The treated, infected cells are incubated for a defined period to allow for compound action and parasite proliferation.
-
Assessment: The parasite load in the macrophages is quantified, typically using high-content imaging or other methods, to determine the extent of parasite inhibition.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
In Vivo Mouse Efficacy Model for Visceral Leishmaniasis
This model assesses the therapeutic potential of a compound in a living organism.
-
Animal Model: Female Balb/c mice are used for this model.
-
Infection: Mice are infected with Leishmania donovani amastigotes. The infection is allowed to establish for a period, typically 7 days.[1]
-
Treatment Groups: The infected mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., miltefosine), and groups receiving different doses of the test compound (GSK3186899).
-
Dosing: The compound is administered orally according to the specified regimen (e.g., 25 mg/kg, twice daily for 10 days).
-
Endpoint: At the end of the treatment period, the mice are euthanized, and the parasite burden in the liver is quantified. This is often expressed as Leishman-Donovan Units (LDU).
-
Data Analysis: The percentage suppression of the parasite load in the treated groups is calculated relative to the vehicle control group.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the in vivo mouse efficacy model of visceral leishmaniasis.
Conclusion
GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the parasite's CRK12. It has demonstrated potent in vitro and in vivo efficacy, coupled with a favorable preclinical safety profile. The continued development of this compound by DNDi represents a significant step forward in the search for new, effective, and safe treatments for this neglected tropical disease. The upcoming Phase I multiple ascending dose study will be a critical milestone in its clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]
- 4. Collection - Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Osimertinib (AZD9291): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Abstract
Osimertinib (trade name Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to Osimertinib, intended for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of EGFR-Mutant NSCLC
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[4][6] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation.[1] While first and second-generation EGFR TKIs like gefitinib and erlotinib were initially effective, most patients develop resistance, with approximately 50-60% of cases attributed to the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][5][7] The T790M mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding site of the EGFR kinase domain.[3] This created a critical need for third-generation TKIs that could effectively inhibit the T790M mutant form of EGFR while sparing the wild-type (WT) version to minimize toxicity.[4]
Discovery and Development of Osimertinib
The drug discovery program for Osimertinib, then known as AZD9291, was initiated by AstraZeneca in May 2009.[4] The core strategy was a structure-driven design to identify a potent and selective inhibitor of the T790M mutant EGFR.[2][4] Researchers aimed to exploit the structural differences between the T790M mutant and WT EGFR, particularly the replacement of a threonine with a more hydrophobic methionine residue at the gatekeeper position.[4] This led to the development of a pyrimidine-based scaffold that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR.[1][3] This irreversible binding mechanism contributes to its high potency and prolonged duration of action.[8]
The focused design strategy proved highly successful, leading to the identification of the clinical candidate in under three years.[4] Osimertinib received breakthrough therapy designation from the U.S. FDA in April 2014 and was granted accelerated approval in November 2015 for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR TKI therapy.[2][7]
Chemical Synthesis
The synthesis of Osimertinib involves a multi-step process. Several synthetic routes have been published, with a common strategy involving the construction of the core aminopyrimidine structure followed by the addition of the indole and acrylamide moieties. A convergent synthesis approach is often employed for efficiency.[9][10]
A representative synthetic scheme involves the coupling of a substituted pyrimidine with a protected aniline derivative, followed by deprotection and subsequent acylation to install the critical acryloyl group. The final steps often involve the introduction of the N,N-dimethyl ethylenediamine side chain.[9][10] Researchers have focused on optimizing this process to improve yield, reduce steps, and use more environmentally friendly reagents.[10][11]
Mechanism of Action
Osimertinib is a highly selective, irreversible inhibitor of EGFR kinase activity.[3] Its mechanism of action is centered on its ability to covalently bind to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[1] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and shutting down downstream pro-survival signaling pathways.[1]
The key signaling cascades inhibited by Osimertinib include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell division and differentiation.[1]
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[1]
A significant advantage of Osimertinib is its selectivity for mutant EGFR (including T790M, L858R, and exon 19 deletions) over wild-type EGFR.[1][7] This selectivity profile results in a more favorable therapeutic window, reducing the incidence of severe side effects like rash and diarrhea that are commonly associated with the inhibition of wild-type EGFR in healthy tissues.[1][6] Furthermore, Osimertinib effectively penetrates the blood-brain barrier, making it a valuable agent for treating central nervous system (CNS) metastases.[1][6]
Quantitative Preclinical and Clinical Data
The efficacy of Osimertinib has been extensively documented in both preclinical and clinical studies. Its high potency against clinically relevant EGFR mutations is a key characteristic.
Table 1: In Vitro Inhibitory Activity of Osimertinib
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| EGFR (L858R/T790M) | 11.7 | Cell-based |
| EGFR (Exon 19 del) | ~13 | Kinase Assay |
| EGFR (WT) | >1000 | Cell-based |
Data compiled from representative studies. Actual values may vary based on assay conditions.[12]
Clinical trials have demonstrated the superior efficacy of Osimertinib in various settings for EGFR-mutant NSCLC.
Table 2: Summary of Key Clinical Trial Data
| Trial Name | Setting | Comparison | Primary Endpoint | Result |
|---|---|---|---|---|
| AURA3 | 2nd-line, T790M+ | Osimertinib vs. Platinum-Pemetrexed Chemotherapy | Progression-Free Survival (PFS) | 10.1 months vs. 4.4 months (HR 0.30) |
| FLAURA | 1st-line | Osimertinib vs. 1st-Gen EGFR TKI (Erlotinib/Gefitinib) | Progression-Free Survival (PFS) | 18.9 months vs. 10.2 months (HR 0.46) |
| ADAURA | Adjuvant (Post-Surgery) | Osimertinib vs. Placebo | Disease-Free Survival (DFS) | HR 0.20; 88% 5-year overall survival vs. 78% |
| FLAURA2 | 1st-line | Osimertinib + Chemo vs. Osimertinib alone | Progression-Free Survival (PFS) | 25.5 months vs. 16.7 months (HR 0.62) |
HR = Hazard Ratio. Data is for illustrative purposes and represents key findings from major trials.[13][14]
Key Experimental Protocols
The characterization of kinase inhibitors like Osimertinib relies on robust biochemical and cell-based assays.
EGFR Kinase Assay (Luminescent)
This protocol is designed to measure the direct enzymatic activity of EGFR and the inhibitory potential of compounds like Osimertinib. It is based on quantifying the amount of ADP produced during the kinase reaction.[15]
Materials:
-
Recombinant EGFR enzyme (e.g., T790M/L858R mutant)
-
Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl₂, 1 mM DTT)[16]
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)[17]
-
ATP solution
-
Osimertinib (or test compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well white microtiter plates[17]
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). Prepare a master mix containing the peptide substrate and ATP in the kinase buffer.[15]
-
Compound Addition: Add 5 µL of the diluted Osimertinib or vehicle control to the wells of the microplate.
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, followed by 10 µL of the substrate/ATP master mix. The total volume is typically 25-50 µL.[15]
-
Incubation: Cover the plate and incubate at 30°C or room temperature for 60 minutes.[15][17]
-
ADP Detection:
-
Add an equal volume (e.g., 25 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[15][18]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract background luminescence (no enzyme control). Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data using a variable slope model to determine the IC50 value.[17]
Conclusion
Osimertinib represents a landmark achievement in structure-based drug design and personalized medicine for NSCLC. Its high potency and selectivity against clinically relevant EGFR mutations, including the formidable T790M resistance mutation, have significantly improved patient outcomes.[7][19] The continued study of its synthesis, mechanism, and clinical application, along with the investigation of emerging resistance mechanisms (such as C797S mutations), will be crucial for the next wave of therapeutic innovations in lung cancer.[3][5]
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Osimertinib - Wikipedia [en.wikipedia.org]
- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. benchchem.com [benchchem.com]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]
Sotorasib: A Deep Dive into the Mechanism of a First-in-Class KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Sotorasib (formerly AMG 510), a pioneering covalent inhibitor of the KRAS G12C mutation. This document synthesizes preclinical and clinical data to offer a comprehensive resource on its molecular interactions, cellular effects, and clinical pharmacology.
Core Mechanism of Action: Irreversible Inactivation of KRAS G12C
Sotorasib represents a landmark achievement in targeting what was once considered an "undruggable" oncogene. Its mechanism is highly specific, targeting the cysteine residue introduced by the G12C mutation in the KRAS protein.
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active state that drives oncogenic signaling.
Sotorasib functions by covalently and irreversibly binding to the thiol group of the cysteine at position 12 of the KRAS G12C mutant protein.[1] This binding occurs specifically when KRAS G12C is in its inactive, GDP-bound conformation. By forming this covalent bond, Sotorasib locks the KRAS G12C protein in an inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling. This targeted approach ensures high specificity for the mutant protein, minimizing off-target effects on wild-type KRAS.
Quantitative Data Summary
The following tables summarize key quantitative data for Sotorasib from preclinical and clinical studies.
Table 1: In Vitro Cellular Activity of Sotorasib
| Cell Line | Cancer Type | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | 9 |
| NCI-H358 | Non-Small Cell Lung | 6 |
(Data sourced from preclinical studies)
Table 2: Clinical Efficacy of Sotorasib (CodeBreaK 100 & 200 Trials - Advanced NSCLC)
| Parameter | Value | Trial |
| Objective Response Rate (ORR) | 32.7% | CodeBreaK 200 (960 mg)[2] |
| Disease Control Rate (DCR) | 86.5% | CodeBreaK 200 (960 mg)[2] |
| Median Progression-Free Survival (PFS) | 5.6 months | CodeBreaK 200[3] |
| Median Overall Survival (OS) | 13.0 months | CodeBreaK 200 (960 mg)[2] |
Table 3: Human Pharmacokinetic Parameters of Sotorasib (960 mg once daily)
| Parameter | Value |
| Tmax (median) | 2.0 hours[4] |
| Cmax (mean) | 7500 ng/mL[4] |
| AUC0-24h | Numerically higher at 960mg vs 240mg[2] |
| Half-life (mean) | 5.5 hours[4] |
Signaling Pathways and Visualizations
Sotorasib's inhibition of KRAS G12C profoundly impacts downstream signaling pathways critical for tumor growth and survival, primarily the MAPK and PI3K-AKT-mTOR pathways.
KRAS G12C Signaling Pathway
Upstream signals from receptor tyrosine kinases (RTKs) like EGFR, activated by growth factors, lead to the recruitment of guanine nucleotide exchange factors (GEFs) such as SOS1.[5] SOS1 facilitates the exchange of GDP for GTP on KRAS, activating it. Activated KRAS then engages downstream effector proteins, including RAF kinases (initiating the MAPK cascade) and PI3K (activating the PI3K-AKT-mTOR pathway).[6][7] Sotorasib's action of locking KRAS G12C in an inactive state blocks these cascades.
Caption: Sotorasib covalently binds to and inactivates KRAS G12C-GDP.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of Sotorasib.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.
Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this binding by a compound results in a decrease in the FRET signal.[8]
Protocol Outline:
-
Recombinant His-tagged KRAS G12C protein is incubated with varying concentrations of Sotorasib.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled anti-His antibody are added.[8]
-
The guanine nucleotide exchange factor (GEF), SOS1, is introduced to catalyze nucleotide exchange.[8][9]
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]
In Vitro Cell Viability (MTT) Assay
This assay assesses the dose-dependent effect of an inhibitor on cancer cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Sotorasib is serially diluted to a range of concentrations and added to the cells.
-
Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of Sotorasib in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored over time.
Protocol Outline:
-
Cell Implantation: A suspension of MIA PaCa-2 human pancreatic cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: Sotorasib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Data Analysis: Tumor growth curves are plotted for both treatment and control groups to assess the efficacy of Sotorasib in inhibiting tumor growth.
Preclinical to Clinical Development Workflow
The development of a targeted therapy like Sotorasib follows a structured workflow from initial discovery to clinical application.
Caption: Workflow for targeted oncology drug development.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Case Report: Case series: association between blood concentration and side effects of sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies | CoLab [colab.ws]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and Its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapamycin's Biological Pathway: A Technical Guide to mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological pathway of Rapamycin, a macrolide compound renowned for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR). This document details the molecular interactions, signaling cascades, and cellular consequences of Rapamycin action, presenting quantitative data, experimental methodologies, and visual pathway representations to support advanced research and drug development.
Core Mechanism of Action: Allosteric Inhibition of mTORC1
Rapamycin's primary mechanism of action involves the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2] This process is initiated by the formation of a high-affinity complex between Rapamycin and the intracellular immunophilin FK506-binding protein 12 (FKBP12).[3][4] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, a core component of mTORC1.[1][4] This ternary complex formation does not directly obstruct the catalytic kinase domain of mTOR but rather interferes with the interaction between mTOR and its substrates, effectively inhibiting mTORC1 signaling. While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive to acute Rapamycin treatment.[1][5]
The mTOR Signaling Network
The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream stimuli such as growth factors, nutrients (particularly amino acids), and cellular energy status.
Upstream Regulation
Activation of the mTOR pathway is often initiated by growth factors binding to receptor tyrosine kinases, which triggers the PI3K-Akt signaling cascade. Akt can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. This inhibition of TSC allows the small GTPase Rheb to accumulate in a GTP-bound state and activate mTORC1.
Downstream Effectors of mTORC1
Once active, mTORC1 phosphorylates a range of downstream targets to promote anabolic processes and inhibit catabolism. The two most well-characterized substrates of mTORC1 are:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.
-
eIF4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thus inhibiting cap-dependent translation. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for the initiation of translation.[6]
By inhibiting mTORC1, Rapamycin effectively blocks these downstream events, leading to a reduction in protein synthesis, cell cycle arrest, and the induction of autophagy.
Quantitative Data
The following tables summarize key quantitative data related to Rapamycin's interaction with its targets and its effects on cellular processes.
| Interaction | Dissociation Constant (Kd) | Method | Reference |
| Rapamycin - FKBP12 | ~0.2 nM | Multiple | [3][4] |
| FKBP12-Rapamycin Complex - FRB Domain (mTOR) | ~12 nM | Surface Plasmon Resonance | [4][7] |
| Rapamycin - FRB Domain (mTOR) (without FKBP12) | ~26 µM | Fluorescence Polarization | [4][7] |
| Parameter | Cell Line | IC50 Value | Reference |
| mTORC1 Inhibition (S6K1 phosphorylation) | MCF7 | ~0.5 nM | [5] |
| mTORC1 Inhibition (S6K1 phosphorylation) | MDA-MB-231 | ~20 nM | [5] |
| Cell Proliferation Inhibition | MCF7 | ~20 nM | [5] |
| Cell Proliferation Inhibition | MDA-MB-231 | ~10 µM | [5] |
| Cell Proliferation Inhibition | Neuroblastoma (SK-N-SH, SH-SY5Y) | ~20 µM | [8] |
| Cell Proliferation Inhibition | Oral Cancer (Ca9-22) | ~20 µM | [9] |
| Cell Viability Reduction (Hypoxia) | HeLa | 100-400 nM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the Rapamycin and mTOR pathway are provided below.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for the detection of phosphorylated proteins such as p-mTOR, p-S6K1, and p-4E-BP1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
In Vitro mTORC1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated mTORC1.
-
Immunoprecipitation of mTORC1:
-
Lyse cells in a CHAPS-based lysis buffer.
-
Incubate the lysate with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.
-
Capture the antibody-protein complexes with Protein A/G agarose beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitates with kinase wash buffer.
-
Resuspend the beads in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 or a peptide substrate) and ATP.
-
Incubate at 30-37°C for 20-30 minutes.
-
-
Termination and Analysis:
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of Rapamycin or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
The following diagrams illustrate the Rapamycin signaling pathway and a typical experimental workflow.
Caption: Rapamycin-mTORC1 Signaling Pathway.
Caption: Western Blot Workflow for Phospho-Proteins.
References
- 1. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. licorbio.com [licorbio.com]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on PF-07321332 (Nirmatrelvir): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07321332, known as nirmatrelvir, is an orally bioavailable antiviral agent developed by Pfizer.[1][2] It is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro).[1][3] This enzyme is critical for viral replication, making it a prime therapeutic target.[1][4] Nirmatrelvir is the active component in the combination therapy PAXLOVID™, where it is co-administered with ritonavir.[3] Ritonavir, a potent CYP3A4 inhibitor, serves as a pharmacokinetic enhancer by slowing the metabolism of nirmatrelvir, thereby maintaining effective plasma concentrations.[3][5][6][7] This guide provides a technical overview of the preliminary research on PF-07321332, focusing on its mechanism of action, preclinical and clinical data, and key experimental protocols.
Mechanism of Action
The SARS-CoV-2 virus replicates by translating its RNA into large polyproteins, which must be cleaved into individual non-structural proteins (NSPs) to form a functional replication complex.[1] The main protease, Mpro (or 3CLpro), is responsible for the majority of these cleavage events at 11 distinct sites.[1]
PF-07321332 (nirmatrelvir) is a peptidomimetic covalent inhibitor designed to specifically target the Mpro active site.[2] The inhibitor's warhead forms a covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[2][8] This interaction disrupts the catalytic dyad (Cys145-His41), which is essential for the enzyme's proteolytic activity.[9] By blocking Mpro, nirmatrelvir prevents the processing of the viral polyproteins, thereby halting viral replication and proliferation.[1][2] The high degree of conservation of the Mpro sequence across coronaviruses suggests that nirmatrelvir may have broad-spectrum activity.[1][10]
Caption: SARS-CoV-2 replication and the inhibitory action of PF-07321332 on the main protease (Mpro).
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity
The following table summarizes the in vitro potency of nirmatrelvir against the SARS-CoV-2 main protease and its antiviral activity in cell-based assays.
| Parameter | Value | Target/System | Reference |
| Ki | ~1 nM | SARS-CoV-2 Mpro (Omicron & WA1) | [11] |
| Ki | 3.11 nM | SARS-CoV-2 Mpro | [4] |
| IC50 | 16 nM | SARS-CoV-2 Mpro | [4] |
| IC50 | 50 ± 5 nM | Wild-type SARS-CoV-2 Mpro | [12] |
| IC50 | 185 nM | VSV-G-3CLpro-L replication | [8] |
| EC50 | 74.5 nM | Antiviral Activity | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.
Table 2: Clinical Pharmacokinetics (PK) of Nirmatrelvir with Ritonavir
Pharmacokinetic parameters were assessed in patients with mild-to-moderate COVID-19 following multiple doses.
| PK Parameter | Value (Geometric Mean) | Dosing Regimen | Reference |
| Cmax (Day 5) | 3.43 µg/mL | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |
| Tmax (Day 5) | ~3 hours | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |
| Trough Conc. (Day 5) | 1.57 µg/mL | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Table 3: Clinical Efficacy (EPIC-HR Trial)
The EPIC-HR trial evaluated the efficacy of PAXLOVID™ (nirmatrelvir/ritonavir) in non-hospitalized, high-risk adult patients with COVID-19.
| Endpoint | Treatment within 3 Days of Symptom Onset | Treatment within 5 Days of Symptom Onset | Reference |
| Relative Risk Reduction (Hospitalization or Death) | 89% | 88% | [13] |
| Events (PAXLOVID™ Arm) | 0.7% hospitalized, 0 deaths | Not specified | [13] |
| Events (Placebo Arm) | 6.5% hospitalized or died | Not specified | [14] |
Experimental Protocols
Mpro Inhibition FRET Assay Protocol
A common method to determine the inhibitory potency of compounds like nirmatrelvir is a Fluorescence Resonance Energy Transfer (FRET) assay.[15] This assay measures the cleavage of a synthetic peptide substrate that contains a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in a measurable increase in fluorescence.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3). Add DTT fresh before use.
-
Mpro Enzyme: Dilute recombinant SARS-CoV-2 Mpro to a 2X working concentration (e.g., 40 nM) in assay buffer.
-
FRET Substrate: Dilute a specific Mpro FRET peptide substrate to a 2X working concentration (e.g., 20 µM) in assay buffer.
-
Inhibitor (PF-07321332): Prepare a 10 mM stock solution in 100% DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations for IC50 determination.
2. Assay Procedure:
-
Add 50 µL of each inhibitor dilution to the wells of a black, 384-well microplate.
-
Include control wells:
-
Negative Control (0% inhibition): 50 µL of assay buffer with DMSO.
-
Positive Control (100% inhibition): 50 µL of a known potent Mpro inhibitor or buffer without enzyme.
-
-
Add 25 µL of the 2X Mpro working solution to all wells (except blanks).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X FRET substrate working solution to all wells. Final volume will be 100 µL.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths for the FRET pair.[15]
3. Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence-time curve for each well.
-
Normalize the rates based on the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of an Mpro inhibitor using a FRET-based assay.
Conclusion
Preliminary research has established PF-07321332 (nirmatrelvir) as a potent and specific inhibitor of the SARS-CoV-2 main protease.[3] Its mechanism of action, which involves the covalent inhibition of a highly conserved viral enzyme, provides a robust barrier to viral replication.[2][8] When pharmacokinetically enhanced with ritonavir, nirmatrelvir has demonstrated significant clinical efficacy in reducing hospitalization and death in high-risk patients with COVID-19.[13] The data summarized herein underscore the success of its rational drug design and its critical role as an oral antiviral therapeutic.
References
- 1. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir – ScienceOpen [scienceopen.com]
- 8. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]
- 11. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pfizer.com [pfizer.com]
- 14. pfizermedical.com [pfizermedical.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
e.g., Applications of [Correct Compound Name] in neuroscience research
Issued for: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent. It has since become a pivotal tool in biomedical research due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and cellular energy levels.[3][4] Rapamycin functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][5] This inhibition leads to downstream effects such as the suppression of protein synthesis and the induction of autophagy, a cellular recycling process.[6][7] In neuroscience, these actions make Rapamycin an invaluable agent for studying and potentially treating a range of neurodegenerative disorders characterized by protein misfolding and aggregation, including Alzheimer's, Parkinson's, and Huntington's diseases.[8][9][10]
Application 1: Induction of Autophagy in Neuronal Cell Models
One of the primary applications of Rapamycin in neuroscience is the induction of autophagy, the process by which cells degrade and recycle damaged organelles and protein aggregates. This is particularly relevant for neurodegenerative diseases often characterized by the accumulation of toxic, misfolded proteins.[8][11] By inhibiting mTORC1, Rapamycin effectively initiates the autophagic process, providing a robust method for studying the clearance of these proteotoxic species in vitro.
Quantitative Data: Rapamycin Concentration for In Vitro Studies
The effective concentration of Rapamycin can vary depending on the cell type and experimental goals. The following table summarizes typical concentrations used to induce autophagy in neuronal cell lines.
| Cell Line | Working Concentration | Incubation Time | Key Outcome | Reference |
| Neuronal PC12 Cells | 1 µM | 1-8 hours | Blocks toxin-induced cell death | [12] |
| Primary Cortical Neurons | 20 nM | 90 min - 24 hours | Increased cell survival after OGD¹ | [13] |
| Primary Mesencephalic Cells | 100 nM - 1000 nM | 48 hours | Protection from rotenone toxicity | [14] |
| H4 & COS7 Cells | 200 nM | Not Specified | Autophagy Induction | [15] |
| SAMP8 Mouse Neurons | 0.5 - 1.0 µM | 72 hours | Autophagy Induction | [16] |
| ¹ Oxygen-Glucose Deprivation, an in vitro model of stroke. |
Protocol 1: Induction and Assessment of Autophagy in Neuronal Cultures
This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) with Rapamycin to induce autophagy, followed by assessment using Western Blot for the autophagy marker LC3.
A. Materials
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Neuronal cell line (e.g., Neuro-2a)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
B. Preparation of Rapamycin Stock Solution (10 mM)
-
Weigh 9.14 mg of Rapamycin powder.
-
Dissolve in 1 mL of sterile DMSO to make a 10 mM stock solution.[15]
-
Vortex until fully dissolved.
-
Aliquot into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
C. Cell Treatment
-
Plate Neuro-2a cells and grow to 70-80% confluency.
-
Thaw a Rapamycin stock solution aliquot. Dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 200 nM).[15]
-
Remove the existing medium from the cells and replace it with the Rapamycin-containing medium. Include a vehicle-only (DMSO) control.
-
Incubate for the desired time (e.g., 16-24 hours).
D. Western Blot for LC3 Conversion
-
After incubation, place culture dishes on ice and rinse cells twice with ice-cold PBS.
-
Lyse the cells directly in sample buffer or RIPA buffer. Collect fresh lysates promptly as LC3 proteins are sensitive to degradation.
-
Sonicate the lysates and heat at 95°C for 5 minutes.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 40 µg) per lane on a high-percentage or gradient SDS-PAGE gel. The lipidated form, LC3-II, migrates faster (appearing at 14-16 kDa) than the cytosolic LC3-I form (16-18 kDa).[17]
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL reagent and image the blot.
-
Analysis: An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, a parallel experiment including a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is recommended to assess LC3-II accumulation.[18]
Experimental Workflow: In Vitro Autophagy Induction
Application 2: Amelioration of Neurodegeneration in Animal Models
Rapamycin is extensively used in preclinical animal models of neurodegenerative diseases to investigate its therapeutic potential. Studies in mouse models of Alzheimer's, Parkinson's, and Huntington's disease have shown that Rapamycin can reduce the burden of toxic protein aggregates, improve cognitive and motor performance, and protect against neuronal loss.[10][12][19][20]
Quantitative Data: Rapamycin Dosage in Mouse Models of Neurodegeneration
| Disease Model | Mouse Strain | Administration | Dosage | Key Outcome | Reference(s) |
| Parkinson's | C57BL/6 (MPTP model) | Intraperitoneal (IP) | Not specified | Blocked loss of TH+ neurons by ~60% | [12] |
| Parkinson's | PARK2 mutant mice | Not specified | Not specified | Prevented PD symptoms in middle-aged mice | [21] |
| Alzheimer's | hAPP Transgenic | Oral (in diet) | 2.24 mg/kg/day | Restored cerebral blood flow, improved memory | [20][22] |
| Alzheimer's | Various models | Not specified | Not specified | Reduced Aβ and tau pathology, improved cognition | [10][23][24] |
| Huntington's | Drosophila model | Not specified | Not specified | Reduced mutant huntingtin aggregation | [19] |
| General Aging | C57BL/6 | IP (intermittent) | 4 mg/kg every other day | Increased longevity | [25] |
Protocol 2: Intraperitoneal (IP) Administration of Rapamycin in Mice
This protocol provides a general method for the preparation and IP injection of Rapamycin for in vivo studies in mice.
A. Materials
-
Rapamycin powder
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection or saline
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
0.22 µm syringe filter
B. Preparation of Rapamycin Formulation (e.g., for a 3 mg/kg dose)
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% PEG400 and 10% Tween 80 in sterile water.[1]
-
Rapamycin Solution: To achieve a final injection volume of ~10 µL/g of body weight, prepare a Rapamycin solution of 0.3 mg/mL.
-
For 1 mL of final solution, weigh 0.3 mg of Rapamycin.
-
First, dissolve the Rapamycin powder in a small volume of ethanol (e.g., 40 µL for a 10 mg/kg dose preparation).[26]
-
Add the Rapamycin/ethanol solution to the prepared vehicle.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Sterile-filter the final solution using a 0.22 µm syringe filter before injection.[1]
-
Vehicle Control: Prepare a control solution following the same steps but without adding Rapamycin.
C. Administration
-
Weigh each mouse to determine the precise injection volume. For a 25g mouse receiving a 3 mg/kg dose, the injection volume of a 0.3 mg/mL solution would be 250 µL.
-
Gently restrain the mouse, exposing the abdomen.
-
Perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the drug according to the desired dosing frequency (e.g., daily, every other day).[1][25]
-
Monitor animals regularly for changes in body weight and general health, as high doses of Rapamycin can have metabolic side effects.[1]
Core Mechanism: Inhibition of the mTOR Signaling Pathway
The neuroprotective effects of Rapamycin are primarily attributed to its inhibition of the mTORC1 signaling pathway.[3][6] In a healthy state, growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1.[5] Active mTORC1 promotes cell growth and proliferation by phosphorylating key downstream targets like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which boosts protein synthesis.[7] Simultaneously, mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of the autophagic process.[6]
By binding to FKBP12, Rapamycin forms a complex that directly inhibits mTORC1.[5][7] This inhibition has two major consequences in the context of neuroscience:
-
Reduction of Protein Synthesis: De-repression of 4E-BP1 and inactivation of S6K1 leads to a general decrease in protein translation. This can be beneficial in diseases where the overproduction of a toxic protein contributes to pathology.
-
Induction of Autophagy: The inhibition of mTORC1 relieves its suppression of the ULK1 complex, thereby initiating autophagy. This promotes the clearance of misfolded protein aggregates and damaged mitochondria, reducing cellular stress and preventing neuronal death.[8][27]
It's also noted that Rapamycin's mechanism may involve actions independent of mTORC1, such as direct inhibition of FKBP12, which could contribute to its neuroprotective effects in models of Parkinson's disease.[28]
mTOR Signaling Pathway and Rapamycin Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small molecule enhancers of rapamycin-induced TOR inhibition promote autophagy, reduce toxicity in Huntington's disease models and enhance killing of mycobacteria by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect and Mechanism of Rapamycin on Cognitive Deficits in Animal Models of Alzheimer's Disease: A Systematic Review and Meta-analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 13. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture [termedia.pl]
- 15. benchchem.com [benchchem.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapamycin reduces neuronal mutant huntingtin aggregation and ameliorates locomotor performance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic rapamycin restores brain vascular integrity and function through NO synthase activation and improves memory in symptomatic mice modeling Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. buckinstitute.org [buckinstitute.org]
- 22. tandfonline.com [tandfonline.com]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intermittent dosing of rapamycin maintains antiepileptogenic effects in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rapamycintherapy.com [rapamycintherapy.com]
- 28. Rapamycin exerts neuroprotective effects by inhibiting FKBP12 instead of mTORC1 in the mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rapamycin Dosage for in vivo Studies
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It is now widely recognized for its potent immunosuppressive and anti-proliferative properties.[2][3] In preclinical research, Rapamycin is extensively used in various animal models to investigate its therapeutic potential in aging, cancer, metabolic disorders, and neurological diseases.[2][4]
The primary mechanism of action for Rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin first binds to its intracellular receptor, FK506-binding protein-12 (FKBP12).[3] This FKBP12-Rapamycin complex then binds to and allosterically inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[2][3] This inhibition disrupts downstream signaling pathways, including the phosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rapamycin in in vivo studies. It includes a summary of dosages used in various animal models, detailed experimental protocols for administration, and diagrams of the mTOR signaling pathway and a typical experimental workflow.
Data Presentation: Rapamycin Dosage and Pharmacokinetics
The following tables summarize quantitative data on Rapamycin dosage, administration routes, and observed effects across different animal models. It is important to note that the optimal dose can vary significantly based on the animal model, disease context, administration route, and desired therapeutic outcome.
Table 1: Rapamycin Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[2][6][7] | [2][6][7] |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan has been observed. The 14 ppm dose is common for lifespan studies, while higher doses (e.g., 378 ppm) were required to achieve effects comparable to high-dose IP injections.[2][7] | [2][7] |
| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Serum levels were dose-dependent, with 8 mg/kg PO approaching serum levels achieved with 2 mg/kg IP administration.[8] | [8] |
| Intravenous (IV) | 10 - 100 mg/kg (prodrug) | Rapid i.v. injection | Water-soluble prodrug | Exhibited dose-dependent pharmacokinetics with a half-life of 2.1 - 4.8 hours. Effectively served as a slow-release delivery system for Rapamycin.[2][9] | [2][9] |
Table 2: Rapamycin Dosage in Rat Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Caused a significant reduction in weight gain. When combined with cyclosporine, it led to a reduction in body weight.[10] | [10] |
| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations with dose.[2] | [2] |
| Oral (gavage) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[2] | [2] |
| Intranasal | 0.04 mg/kg | Single dose | Not specified | Showed significantly more efficacious brain delivery compared to oral administration.[11] | [11] |
Table 3: Rapamycin Dosage in Dog Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |
| Oral | 0.1 mg/kg | Daily for 5 days | Tablets | Achieved therapeutic blood concentrations (Cmax: 5.49 ng/mL) sufficient for cytostatic, anti-angiogenic activity. A steady-state concentration was not reached after 5 days.[12] | [12] |
| Oral | ~0.025 mg/kg | Three times a week for 10 weeks | Tablets (0.5mg or 1.0mg) | Used in a study on healthy middle-aged companion dogs. Blood concentrations peaked around two hours post-administration.[13] | [13] |
| Intramuscular (IM) | up to 0.08 mg/kg | Daily for 7 days | Parenteral formulation | Resulted in dose-dependent exposure and modulation of the mTOR pathway in tumor and peripheral blood mononuclear cells (PBMCs).[14] | [14] |
Mandatory Visualization
Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.
Caption: A generalized workflow for an in vivo study involving Rapamycin.
Experimental Protocols
The following are detailed methodologies for common Rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is based on commonly used formulations for delivering Rapamycin in mice.[2]
1. Materials:
-
Rapamycin powder
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
0.22 µm syringe filter
2. Preparation of Rapamycin Solution (Example for 1 mg/mL stock):
-
Step 1: Weigh the required amount of Rapamycin powder in a sterile microcentrifuge tube.
-
Step 2: Prepare the vehicle solution. A common vehicle consists of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.[2]
-
Step 3: First, dissolve the Rapamycin powder in PEG400. Vortex or sonicate briefly to ensure it is fully dissolved.
-
Step 4: Add the Tween 80 and mix thoroughly.
-
Step 5: Bring the solution to the final volume with sterile ddH₂O or saline.
-
Step 6: Sterile-filter the final working solution using a 0.22 µm syringe filter.
-
Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding Rapamycin.[2]
3. Administration:
-
Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).[2]
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right or left quadrant of the abdomen to avoid injuring internal organs.[2]
Protocol 2: Oral Administration (Dietary Admixture)
This method is suitable for long-term studies to ensure continuous drug exposure.
1. Materials:
-
Rapamycin (microencapsulated formulation is recommended for stability)
-
Standard rodent chow
-
Food dye (optional, to confirm uniform mixing)
-
Appropriate mixing equipment
2. Preparation of Medicated Diet:
-
Step 1: Determine the target concentration of Rapamycin in the diet (e.g., 14 ppm, which is 14 mg of Rapamycin per kg of food).[2]
-
Step 2: The most reliable method is to have the diet commercially prepared by a specialized provider to ensure stability, homogeneity, and accurate dosing.
-
Step 3: If preparing in-house, a microencapsulated form of Rapamycin is crucial to protect it from degradation during food pelleting.[1] The Rapamycin should be thoroughly mixed with the powdered chow ingredients before pelleting.
-
Vehicle Control: Prepare a control diet using the same procedure but with the microencapsulation vehicle only.
3. Administration:
-
Provide the medicated or control diet ad libitum to the animals in their home cages.
-
Monitor food consumption regularly to estimate the actual dose of Rapamycin ingested per animal, as this can vary.
-
Store the medicated diet according to the manufacturer's instructions (typically in a cool, dark, and dry place) to maintain drug stability.
Important Considerations
-
Pharmacokinetics: Rapamycin has a relatively long half-life in both animals and humans.[15] The majority of the drug is sequestered in erythrocytes, meaning whole blood concentrations are significantly higher than plasma concentrations.[15] Oral bioavailability is generally low and can be variable.[16][17]
-
Vehicle Selection: Rapamycin is hydrophobic. Common vehicles for injection include a mixture of PEG400, Tween 80, and saline.[2] For oral administration, microencapsulation is often used to improve stability in feed.[2]
-
Toxicity and Side Effects: While effective, Rapamycin is a potent drug with potential side effects. In rodents, high doses can lead to reduced weight gain, testicular degeneration, and glucose intolerance.[6][10] In rats, toxicities at high doses have included myocardial degeneration and renal effects.[10][18] As a potent immunosuppressant, Rapamycin can increase the susceptibility of animals to infections, making aseptic techniques and careful monitoring crucial.[2] Researchers should carefully consider the dose and duration of treatment to balance efficacy with potential toxicity.[2]
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Application Notes: Preparing Rapamycin (Sirolimus) Stock Solution and Use in mTOR Signaling Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes, making it a critical target for therapeutic development.[3][4]
Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[5][6] This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[5][7] The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are key regulators of protein synthesis and cell cycle progression.[8][9] Consequently, rapamycin treatment can lead to G1 cell cycle arrest and the induction of autophagy.[10][11]
Given its potent biological activities, the accurate preparation and application of rapamycin solutions are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation of rapamycin stock solutions and its application in key in vitro assays to monitor mTOR pathway inhibition.
Data Presentation
Table 1: Physicochemical Properties and Storage of Rapamycin
| Parameter | Value | Source(s) |
| Alternate Names | Sirolimus, AY 22989, NSC 226080 | [7] |
| CAS Number | 53123-88-9 | [12] |
| Molecular Formula | C₅₁H₇₉NO₁₃ | [7] |
| Molecular Weight | 914.17 g/mol | [7][13] |
| Appearance | Crystalline solid | [7] |
| Solubility | ≥100 mg/mL in DMSO≥50 mg/mL in Ethanol | [13][14] |
| Storage (Powder) | -20°C, desiccated, protected from light | [10][13] |
| Storage (Stock Solution) | -20°C or -80°C in aliquots for up to 3 months | [10][13] |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |
| mTOR Inhibition | HEK293 | ~0.1 nM (IC₅₀) | Not Specified | [11][13] |
| mTOR Inhibition | U937, OCI-AML3 | 20 - 100 nM | 24 hours | [15] |
| Autophagy Induction | T98G, U87-MG | 100 nM | 72 hours | [11] |
| Cell Viability (MTT) | B16 Melanoma | 0.1 - 100 nM | 48 hours | [16] |
| Cell Viability (MTT) | HeLa | 100 - 400 nM | 48 hours | [17] |
| Cell Viability (MTT) | Human VM Endothelial | 1 - 1000 ng/mL | 48 - 72 hours | [18] |
Experimental Protocols
Protocol 1: Preparation of Rapamycin Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of rapamycin in DMSO and subsequent dilution to a working concentration for cell culture experiments.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Procedure:
A. Stock Solution Preparation (10 mM)
-
Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For 1 mL of a 10 mM stock, 9.14 mg of rapamycin is required.
-
Calculation: 0.01 mol/L * 914.17 g/mol * 0.001 L = 0.00914 g = 9.14 mg
-
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.
-
Dissolution: Add the corresponding volume of sterile DMSO to the tube (e.g., 1 mL for 9.14 mg of rapamycin).
-
Mixing: Vortex the solution thoroughly until the rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[13]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][13] The solution is stable for up to 3 months when stored properly.[10][13]
B. Working Solution Preparation
-
Thawing: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Dilution: Directly add the required volume of the stock solution to pre-warmed cell culture medium to achieve the final desired working concentration.
-
Example: To prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution (1:100,000 dilution).
-
-
Mixing: Gently mix the medium by swirling or inverting to ensure a homogenous solution before adding it to the cells.[13] It is recommended to add the medium to the small volume of rapamycin stock, rather than the reverse, to minimize precipitation.[19]
Protocol 2: Western Blot for mTOR Pathway Inhibition
This protocol describes the use of Western blotting to detect changes in the phosphorylation status of S6K1, a downstream target of mTORC1, following rapamycin treatment.
Materials:
-
Cells cultured in appropriate plates
-
Rapamycin working solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70 S6K (Thr389), anti-total p70 S6K)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentrations of rapamycin (and a vehicle control, e.g., DMSO) for the specified time.
-
Cell Lysis:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[4]
-
Add ice-cold RIPA lysis buffer with inhibitors to the dish, scrape the cells, and transfer the lysate to a pre-chilled tube.[4]
-
Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[4]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70 S6K and total p70 S6K (typically overnight at 4°C) according to the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The decrease in the ratio of phospho-S6K to total S6K indicates mTORC1 inhibition.[20]
Protocol 3: MTT Cell Viability Assay
This protocol outlines the procedure for an MTT assay to assess the effect of rapamycin on cell proliferation and viability.
Materials:
-
Cells cultured in a 96-well plate
-
Rapamycin working solutions at various concentrations
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate until cells reach 70-80% confluency.[2][16]
-
Treatment: Remove the medium and treat the cells with 100 µL of medium containing various concentrations of rapamycin (and a vehicle control). Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2][16]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[16]
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[21]
Mandatory Visualizations
Caption: Rapamycin, complexed with FKBP12, allosterically inhibits the mTORC1 signaling complex.
Caption: Workflow for preparing Rapamycin stock and working solutions for cell culture experiments.
Caption: Experimental workflow for Western blot analysis of mTOR pathway inhibition by Rapamycin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
e.g., [Correct Compound Name] solubility issues in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of Gefitinib, with a focus on addressing common solubility challenges.
Troubleshooting Guide & FAQs
This guide addresses specific issues researchers may encounter when working with Gefitinib in experimental settings.
Question: My Gefitinib powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
Answer: Gefitinib is sparingly soluble in aqueous buffers.[1][2] Direct dissolution in aqueous solutions is not recommended. To achieve the desired working concentration, you should first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[1][3]
Question: I dissolved Gefitinib in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
Answer: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of Gefitinib. Here are some steps to mitigate this:
-
Use a high-concentration DMSO stock: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[4] This minimizes the volume of DMSO added to your aqueous medium.
-
Dilute serially: When preparing your final working concentration, perform serial dilutions. First, dilute the DMSO stock into a small volume of your aqueous buffer, ensuring rapid mixing, before adding it to the final volume.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Warm the medium: Gently warming the aqueous medium (e.g., to 37°C) may help improve solubility during dilution.[3]
-
Fresh dilutions: Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods, as the compound may precipitate over time.[1][2] Storing aqueous solutions for more than one day is not recommended.[1][2]
Question: What is the best solvent for preparing a Gefitinib stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of Gefitinib due to its high solubility.[3][5] Gefitinib is also soluble in Dimethylformamide (DMF).[1][2] It has very limited solubility in ethanol and is practically insoluble in water at neutral pH.[6][7]
Question: How should I store my Gefitinib solutions?
Answer:
-
Solid Powder: Store the crystalline solid at -20°C for long-term stability, where it should be stable for at least two years.[1][2]
-
DMSO Stock Solution: Aliquot the concentrated DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[8] Solutions in DMSO may be stored at -20°C for up to one to three months.[4][9]
-
Aqueous Solutions: As mentioned, it is not recommended to store aqueous dilutions. Prepare them fresh for each experiment.[1][2]
Data Presentation: Gefitinib Solubility
The following table summarizes the solubility of Gefitinib in various common laboratory solvents.
| Solvent | Solubility | References |
| DMSO | ~20-89 mg/mL | [1][2][3][6] |
| DMF | ~20 mg/mL | [1][2] |
| Methanol | ~20 mg/mL (Slightly soluble) | [3][10] |
| Ethanol | ~0.3-4 mg/mL | [1][2][3] |
| Water | <1 mg/mL (Practically insoluble) | [3][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
Gefitinib is a BCS Class II drug, characterized by low solubility and high permeability.[7][11] Its solubility is pH-dependent, decreasing sharply as the pH rises above 6.[10]
Experimental Protocols
Protocol: Preparation of a 10 mM Gefitinib Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Gefitinib powder (MW: 446.9 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and chemical fume hood
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 4.469 mg of Gefitinib per 1 mL of DMSO.[3]
-
Weighing: Under a chemical fume hood, carefully weigh the desired amount of Gefitinib powder.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube containing the Gefitinib powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.[4] Gentle warming in a 37°C water bath can be used to aid dissolution if needed.[3]
-
Inspection: Visually inspect the solution to ensure no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C.
Mandatory Visualization
Gefitinib Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] It competitively binds to the ATP-binding site within the intracellular domain of EGFR, which prevents receptor autophosphorylation.[14][15] This action blocks the activation of downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[16][17] The inhibition of these pathways ultimately leads to reduced cancer cell proliferation and the induction of apoptosis.[13][14]
Caption: Inhibition of the EGFR signaling cascade by Gefitinib.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medschool.co [medschool.co]
- 13. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 14. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
Technical Support Center: Optimizing Staurosporine Concentration for MTT Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the concentration of Staurosporine in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays. Staurosporine is a potent, broad-spectrum protein kinase inhibitor widely used as a positive control for inducing apoptosis.[1][2] Accurate concentration optimization is critical for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Staurosporine and why is it used as a positive control in cell viability assays?
A1: Staurosporine is a natural alkaloid originally isolated from the bacterium Streptomyces staurosporeus.[1][2] It acts as a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases, including Protein Kinase C (PKC), PKA, and CaM Kinase II.[1][3] By inhibiting these crucial kinases, Staurosporine disrupts cellular signaling pathways involved in cell growth and proliferation, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in numerous cell types.[1][4] Its well-documented and robust cytotoxic effects make it an ideal positive control to validate that an assay system, such as the MTT assay, is capable of detecting cell death.
Q2: What is a typical concentration range and incubation time to induce apoptosis with Staurosporine?
A2: The optimal concentration and incubation time for Staurosporine are highly cell-type dependent. However, a common concentration range to induce apoptosis is between 0.2 µM and 1 µM.[2][5] Incubation times can vary from 3 to 48 hours.[5][6][7] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[7][8] For some sensitive cell lines, concentrations in the nanomolar (nM) range can be effective.[6]
Q3: My DMSO vehicle control is showing toxicity. What is the maximum recommended concentration?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for Staurosporine. High concentrations of DMSO can be cytotoxic and interfere with the assay. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced effects on cell viability.[9] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest Staurosporine dose) to accurately assess the compound's effect.
Q4: Can components in the culture medium interfere with the MTT assay?
A4: Yes. Phenol red, a common pH indicator in culture media, can interfere with absorbance readings.[9] Additionally, components in serum can sometimes interact with the MTT reagent.[9] To minimize background and variability, it is advisable to use a phenol red-free medium during the MTT incubation step.[9] If possible, performing the final incubation with the MTT reagent in serum-free medium can also improve accuracy.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Pipetting Errors: Inaccurate or inconsistent volumes of cells, compound, or MTT reagent. 2. Uneven Cell Seeding: Cells were not in a single-cell suspension, leading to clumps and uneven distribution.[11] 3. Edge Effects: Wells on the perimeter of the 96-well plate are prone to evaporation, leading to altered concentrations and cell stress.[11] | 1. Use calibrated pipettes. For viscous solutions, consider reverse pipetting. Ensure thorough mixing of all reagents before dispensing. 2. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Check for even growth with a microscope before adding the compound.[11] 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to create a humidity barrier.[11] |
| Low Absorbance Readings / Weak Signal | 1. Low Cell Density: Too few cells were seeded to generate a strong formazan signal.[9] 2. Insufficient Incubation Time: The incubation with the MTT reagent was too short for adequate formazan crystal formation.[9] 3. Incomplete Solubilization: Formazan crystals were not fully dissolved before reading the plate.[10] | 1. Optimize the cell seeding density. Perform a titration experiment to find a density that falls within the linear range of the assay for your cell line.[9] 2. Increase the incubation time with the MTT reagent. A typical duration is 1-4 hours, but this may need optimization.[9][12] 3. Ensure the solubilization agent (e.g., DMSO, SDS) is added in sufficient volume and mixed thoroughly. An orbital shaker can aid in dissolving the crystals.[10] |
| No Dose-Dependent Effect Observed | 1. Incorrect Concentration Range: The tested concentrations of Staurosporine were too high (all cells died) or too low (no effect). 2. Compound Instability: Staurosporine solution may have degraded. | 1. Perform a broader serial dilution, covering a wider range of concentrations (e.g., from 10 µM down to 1 nM) to identify the dynamic range for your cell line. 2. Prepare fresh Staurosporine solutions from powder for each experiment. Store stock solutions in small, single-use aliquots at -20°C and protect from light.[2][7] |
| High Background Absorbance | 1. Reagent Contamination: Microbial contamination in the media or reagents can reduce the MTT salt. 2. Compound Interference: The test compound itself may be colored or have reducing properties that interact with MTT. | 1. Use sterile technique and fresh, high-quality reagents. Visually inspect plates for contamination. 2. Include control wells containing the compound in cell-free medium to measure its intrinsic absorbance and potential to reduce MTT. |
Experimental Protocols
Protocol: Determining the IC₅₀ of Staurosporine via MTT Assay
This protocol outlines the key steps for a typical experiment to determine the half-maximal inhibitory concentration (IC₅₀) of Staurosporine.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of Staurosporine in sterile DMSO.[7]
-
Perform a serial dilution of the Staurosporine stock in culture medium to create a range of treatment concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective Staurosporine concentrations. Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well.[6][10]
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the Staurosporine concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation
Table 1: Example Dose-Response Data for Staurosporine in A549 Cells
This table summarizes representative data from an MTT assay showing the effect of Staurosporine on the viability of A549 lung cancer cells after a 24-hour treatment.
| Staurosporine Concentration (nM) | Absorbance at 570 nm (Mean) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.088 | 100% |
| 1 | 1.102 | 0.075 | 87.9% |
| 10 | 0.876 | 0.061 | 69.8% |
| 100 | 0.451 | 0.049 | 36.0% |
| 1000 | 0.115 | 0.023 | 9.2% |
| 10000 | 0.058 | 0.015 | 4.6% |
| (Note: Data is illustrative and based on typical experimental outcomes.[15] Actual results will vary depending on the cell line and specific experimental conditions.) |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for determining Staurosporine IC₅₀ using the MTT assay.
Diagram 2: Simplified Signaling Pathway
Caption: Staurosporine inhibits kinases, blocking survival signals and inducing apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. galaxy.ai [galaxy.ai]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
e.g., Common problems with [Correct Compound Name] in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro and in vivo experiments with Lapatinib.
Frequently Asked Questions (FAQs)
Q1: My HER2-positive cancer cells are showing reduced sensitivity to Lapatinib over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to Lapatinib in HER2-positive cancer cells is a significant challenge. Several mechanisms have been identified, often involving the activation of alternative signaling pathways to bypass HER2 inhibition. Key mechanisms include:
-
Activation of AXL receptor tyrosine kinase: Overexpression of AXL can lead to the reactivation of the PI3K/AKT pathway, restoring cell proliferation despite HER2 blockade.[1][2]
-
PI3K/AKT/mTOR pathway alterations: Mutations in PIK3CA or loss of PTEN can lead to constitutive activation of the PI3K/AKT pathway, rendering cells less dependent on HER2 signaling.[1][2][3]
-
Upregulation of other receptor tyrosine kinases: Increased signaling from other receptors like MET, IGF-1R, and other ERBB family members (HER1, HER3, HER4) can compensate for the loss of HER2 activity.[2][4]
-
Estrogen Receptor (ER) signaling: In ER+/HER2+ cells, reactivation of ER signaling can contribute to Lapatinib resistance.[1][4]
-
Mutations in the HER2 kinase domain: Specific mutations, such as K753E and L755S, can alter the drug's binding affinity and efficacy.[5]
-
Metabolic reprogramming: Alterations in glucose metabolism and increased glutamine metabolism have been linked to Lapatinib resistance.[2]
Q2: I'm observing unexpected cellular effects at higher concentrations of Lapatinib that don't seem to be related to EGFR/HER2 inhibition. What could be causing this?
A2: At micromolar concentrations, Lapatinib can exhibit off-target effects that are independent of its primary targets, EGFR and HER2.[6] A well-documented off-target effect is the upregulation of the TRAIL death receptors DR4 and DR5.[6][7] This occurs through the activation of the JNK/c-Jun signaling pathway and can sensitize cells to TRAIL-induced apoptosis.[7][8] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects. On-target inhibition of EGFR and HER2 typically occurs at nanomolar concentrations.[6]
Q3: I am having trouble dissolving Lapatinib for my in vitro experiments. What is the recommended procedure?
A3: Lapatinib is a lipophilic compound with low aqueous solubility.[9][10] For in vitro assays, it is recommended to first prepare a stock solution in an organic solvent like DMSO or dimethylformamide (DMF).[11] The solubility in these solvents is approximately 20 mg/mL.[11] For use in aqueous buffers, the stock solution should be further diluted. For example, a 1:2 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.33 mg/mL.[11] It is not recommended to store the aqueous solution for more than one day.[11]
Q4: My in vivo xenograft study results with oral Lapatinib are inconsistent. What factors could be contributing to this variability?
A4: The oral bioavailability of Lapatinib can be highly variable due to its low and pH-dependent solubility.[10] A critical factor influencing absorption is the presence of food.[12] Studies have shown that food, particularly a high-fat meal, can significantly increase the bioavailability of Lapatinib.[12] Therefore, it is crucial to standardize the administration protocol in your animal studies, either by consistently dosing in a fasted state or with a specific type of food to ensure more consistent plasma and tumor concentrations. Additionally, the drug's absorption can be affected by gastrointestinal pH.[12]
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of Downstream Signaling Despite Lapatinib Treatment
Possible Cause: Acquired resistance through activation of a bypass pathway.
Troubleshooting Steps:
-
Assess Phosphorylation of Alternative Kinases: Perform western blot analysis to examine the phosphorylation status of key signaling molecules in alternative pathways, such as AXL, MET, IGF-1R, and AKT. An increase in phosphorylation of these proteins in Lapatinib-treated cells compared to sensitive parental cells would suggest the activation of a bypass mechanism.
-
Gene Expression Analysis: Use qPCR or microarray analysis to investigate changes in the expression of genes associated with resistance, such as AXL, MET, and components of the PI3K pathway.[13]
-
Combination Therapy: Test the efficacy of Lapatinib in combination with inhibitors of the suspected bypass pathway (e.g., AXL inhibitor, PI3K inhibitor) to see if sensitivity can be restored.
Issue 2: Unexpected Levels of Apoptosis in Control Cell Lines Lacking EGFR/HER2 Expression
Possible Cause: Off-target effects of Lapatinib.
Troubleshooting Steps:
-
Confirm Target Independence: Use cell lines that do not express EGFR or HER2 to confirm that the observed effect is independent of the primary targets.[6]
-
Investigate JNK/c-Jun Pathway: Perform a western blot to measure the phosphorylation levels of JNK and c-Jun. An increase in phosphorylation upon Lapatinib treatment would support the involvement of this off-target pathway.[6]
-
Measure DR4 and DR5 Expression: Use qPCR or western blotting to quantify the expression levels of DR4 and DR5. Upregulation of these receptors would further confirm this specific off-target effect.[6][7]
-
Dose-Response Curve: Generate a detailed dose-response curve to determine the concentration at which the off-target effect becomes prominent. This will help in designing future experiments with concentrations that are more specific to the intended targets.[6]
Data and Protocols
Lapatinib Inhibitory Concentrations
| Target/Cell Line | IC50 |
| EGFR (in vitro) | 10.8 nM |
| HER2 (ErbB2) (in vitro) | 9.2 nM[6] |
| A431 (EGFR-overexpressing) | 0.14 µM[11] |
| SK-BR-3 (HER2-overexpressing) | 0.124 µM[11] |
| BT474 (HER2-overexpressing) | ~25-56 nM[3] |
| Lapatinib-resistant BT-474 | 4.4 µM[2] |
| NCI-N87 (HER2-amplified) | 0.01 µM[11] |
Experimental Protocol: Western Blot for Pathway Activation
-
Cell Lysis: Treat cells with Lapatinib at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-HER2, p-AKT, p-ERK, p-AXL, total HER2, total AKT, total ERK, total AXL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Experimental Protocol: Mouse Xenograft Model for Efficacy Studies
-
Cell Implantation: Subcutaneously inject HER2-overexpressing cancer cells (e.g., BT474) into the flank of immunodeficient mice.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume, randomize mice into treatment and control groups.[14]
-
Lapatinib Preparation and Administration: Prepare a fresh suspension of Lapatinib in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in sterile water. Administer daily via oral gavage.[14]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[14]
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., western blotting, immunohistochemistry) to assess target inhibition and downstream effects.
Visual Guides
Caption: On-target mechanism of Lapatinib inhibiting HER2 and EGFR signaling pathways.
Caption: Common Lapatinib resistance mechanisms involving bypass signaling pathways.
Caption: Off-target effect of high-concentration Lapatinib leading to DR4/DR5 upregulation.
Caption: A logical workflow for troubleshooting common issues with Lapatinib experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rjptonline.org [rjptonline.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network biology of lapatinib resistance in... | F1000Research [f1000research.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Signal-to-Noise Ratio with Bovine Serum Albumin (BSA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bovine Serum Albumin (BSA) to improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BSA for blocking?
The optimal concentration of BSA depends on the specific application (e.g., ELISA, Western Blot, IHC) and the reagents involved. However, a general starting range is 1-5% (w/v) in a suitable buffer like Tris-buffered saline (TBS) or phosphate-buffered saline (PBS). It is always recommended to empirically determine the optimal concentration for your specific assay by running a titration experiment.
Q2: Why am I still experiencing high background noise after blocking with BSA?
Several factors can contribute to persistent high background:
-
Insufficient Incubation Time: Blocking may be incomplete. Try extending the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
Suboptimal BSA Concentration: The concentration may be too low. Try increasing the BSA concentration within the recommended 1-5% range.
-
Contaminated Reagents: The BSA powder or the buffer itself may be contaminated. Use high-purity, protease-free BSA and freshly prepared, filtered buffers.
-
Inadequate Washing: Washing steps after blocking and antibody incubations may be insufficient to remove unbound reagents. Increase the number or duration of wash steps.
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the sample. Consider using a different blocking agent or purifying your antibody.
Q3: Can BSA interfere with my assay?
Yes, in some specific cases. BSA contains endogenous enzymes and hormones that can interfere with certain sensitive assays. For example, in phosphorylation studies, endogenous phosphatases in some BSA preparations can dephosphorylate target proteins. In such cases, using a specialized, high-purity grade of BSA, such as "protease-free" or "phosphatase-free" grade, is crucial.
Q4: How should I properly prepare and store BSA solutions?
To prepare a BSA solution, slowly dissolve the BSA powder in the desired buffer (e.g., PBS or TBS) by gently stirring. Avoid vigorous shaking or vortexing, as this can cause frothing and protein denaturation. Once dissolved, the solution can be filtered through a 0.22 µm filter for sterilization and to remove any particulates. For short-term storage, keep the solution at 4°C for up to a week. For long-term storage, aliquot the solution and store it at -20°C.
Q5: What is the difference between standard BSA and other grades like "fatty acid-free" BSA?
Different grades of BSA are purified to remove specific components that could interfere with certain experiments:
-
Standard BSA: A general-purpose grade suitable for most blocking applications.
-
Fatty Acid-Free BSA: Used in experiments where the presence of fatty acids could interfere, such as studies involving hormone signaling or cell culture with fatty-acid-sensitive cells.
-
Protease-Free/IgG-Free BSA: A high-purity grade recommended for sensitive immunoassays, phosphorylation studies, or when working with protein extracts to prevent degradation of the target protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Noise | 1. Incomplete blocking. 2. Non-specific antibody binding. 3. Insufficient washing. | 1. Increase BSA concentration to 3-5% and/or extend blocking time to 2 hours at RT or overnight at 4°C. 2. Add a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers. 3. Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash. |
| Weak or No Signal | 1. BSA is masking the epitope of interest. 2. Over-blocking has occurred. | 1. Decrease the BSA concentration in your blocking buffer (e.g., to 0.5-1%). 2. Reduce the blocking incubation time (e.g., to 30-60 minutes). Consider using a different blocking agent like non-fat dry milk (for Western Blots) or a commercial blocking solution. |
| Inconsistent Results | 1. Inconsistent preparation of BSA solution. 2. Degradation of BSA solution during storage. | 1. Ensure BSA is fully dissolved before use. Prepare a large batch, aliquot, and freeze for consistency across experiments. 2. Use fresh or properly frozen aliquots for each experiment. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Application | Recommended Range | Notes |
| BSA Concentration | Western Blot, ELISA, IHC | 1 - 5% (w/v) | Start with 3% for initial optimization. |
| Blocking Time | Western Blot, ELISA, IHC | 1 - 2 hours | Can be extended to overnight at 4°C for difficult backgrounds. |
| Blocking Temperature | Western Blot, ELISA, IHC | Room Temperature (20-25°C) or 4°C | 4°C is often used for overnight incubations to preserve protein integrity. |
| Tween-20 Additive | Wash & Antibody Buffers | 0.05 - 0.1% (v/v) | Helps reduce non-specific interactions. |
Experimental Protocol: Western Blot Blocking
This protocol outlines the use of BSA as a blocking agent in a standard Western Blotting workflow after protein transfer to a membrane.
-
Membrane Preparation: Following protein transfer, remove the membrane from the transfer apparatus.
-
Initial Wash: Wash the membrane briefly (1-2 minutes) in a clean container with deionized water or TBS to remove any residual transfer buffer.
-
Blocking Solution Preparation: Prepare a 3% (w/v) BSA blocking solution. To make 100 mL, dissolve 3 grams of high-purity BSA in 100 mL of Tris-Buffered Saline with Tween-20 (TBST). Ensure it is completely dissolved.
-
Blocking Step: Place the membrane in the blocking solution, ensuring the entire membrane is submerged.
-
Incubation: Incubate for 1 hour at room temperature on a gentle rocker or shaker. This step prevents the primary antibody from binding non-specifically to the membrane.
-
Washing: Decant the blocking solution. Wash the membrane three times for 5 minutes each with TBST to remove excess BSA.
-
Primary Antibody Incubation: The membrane is now blocked and ready for incubation with the primary antibody, which should typically be diluted in a fresh solution of 1-3% BSA in TBST.
Visualizations
Caption: Troubleshooting workflow for high background noise.
e.g., [Correct Compound Name] protocol modifications for better results
Welcome to the Technical Support Center for the TAK-242 Protocol. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in their experiments involving TAK-242 (Resatorvid).
Frequently Asked Questions (FAQs)
Q1: What is TAK-242 and what is its primary mechanism of action? A1: TAK-242, also known as Resatorvid, is a small-molecule, selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[1][2] Its mechanism of action involves binding specifically to the cysteine 747 (Cys747) residue in the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4.[3][4][5] This binding event disrupts the interaction between TLR4 and its downstream adaptor proteins, TIRAP and TRAM, which in turn inhibits the activation of key inflammatory signaling pathways like NF-κB and MAPKs.[6][7][8] Consequently, the production of lipopolysaccharide (LPS)-induced pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) is suppressed.[2][5]
Q2: What are the common research applications for TAK-242? A2: TAK-242 is widely used as a pharmacological tool to investigate biological processes mediated by TLR4 signaling. Common applications include studying its effects in experimental models of fibrosis, sepsis, inflammation, insulin resistance, ischemia-reperfusion injury, and rheumatoid arthritis.[1][3][9][10][11] It is a powerful tool for dissecting the role of the TLR4 pathway in both innate and adaptive immune responses.[2]
Q3: How should I prepare and store TAK-242 stock solutions? A3: TAK-242 is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability (up to 24 months).[5] It is readily soluble in DMSO and ethanol, often up to 100 mM.[12][13] To prepare a stock solution, for example, a 10 mM stock, you can reconstitute 5 mg of powder in 1.38 mL of fresh DMSO.[5] Once in solution, it is recommended to aliquot and store at -20°C, using it within one month to prevent loss of potency and avoiding multiple freeze-thaw cycles.[5][14]
Protocol & Dosing Guidelines
This section provides recommended starting points for using TAK-242 in your experiments. Optimal concentrations and dosages may vary depending on the specific cell type, animal model, and experimental design.
Compound Specifications
| Property | Value |
| Common Name | TAK-242, Resatorvid |
| CAS Number | 243984-11-4 |
| Molecular Formula | C₁₅H₁₇ClFNO₄S |
| Molecular Weight | 361.82 g/mol |
| Solubility | Soluble to 100 mM in DMSO and ethanol[12][13] |
| Storage | Store lyophilized powder at -20°C[5] |
Recommended Working Concentrations
| Application | Recommended Concentration/Dosage | Vehicle | Notes |
| In Vitro (Cell Culture) | 1-10 µM | DMSO | A final concentration of 10 µM is effective in various cell lines, including fibroblasts and keratinocytes.[1][15] Ensure the final DMSO concentration in culture media is non-toxic (typically <0.1%). |
| In Vivo (Rat Models) | 1.0 mg/kg | DMSO diluted with saline | Administered via intraperitoneal (i.p.) injection 30 minutes prior to surgical operations in DCD liver injury models.[9] |
| In Vivo (Mouse Models) | 3 mg/kg | DMSO | Administered via i.p. injection 1 hour after ischemia in cerebral ischemia/reperfusion models.[10] |
Inhibitory Potency
TAK-242 demonstrates high potency in inhibiting the production of various inflammatory cytokines.
| Cytokine/Mediator | IC₅₀ Value | Cell Type |
| Interleukin-6 (IL-6) | 1.3 nM | Mouse Macrophages |
| Tumor Necrosis Factor-α (TNFα) | 1.3 - 1.9 nM | Mouse Macrophages |
| Nitric Oxide (NO) | 1.8 - 3.2 nM | Mouse Macrophages |
| Data compiled from multiple sources.[12][13][15][16] |
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of TAK-242. What could be wrong? A4: Several factors could contribute to a lack of effect:
-
Compound Degradation: Ensure your TAK-242 stock solution is fresh. It is recommended to use solutions within one month of reconstitution and avoid repeated freeze-thaw cycles.[5]
-
Incorrect Dosage: The optimal concentration can vary significantly between cell types and experimental models. Perform a dose-response experiment (e.g., from 1 nM to 10 µM) to determine the effective concentration for your specific system.
-
Timing of Treatment: For in vitro studies, pre-incubation with TAK-242 before applying the inflammatory stimulus (e.g., LPS) is crucial. The pre-incubation time can range from 30 minutes to several hours.
-
TLR4-Independent Pathway: Confirm that the cellular response you are measuring is indeed mediated by TLR4. TAK-242 is highly selective for TLR4 and will not inhibit pathways triggered by other Toll-like receptors or inflammatory stimuli.[3][6] Consider using positive controls (LPS stimulation) and negative controls (cells from TLR4-deficient mice, if available).
Q5: My TAK-242 solution appears cloudy or has precipitated after dilution in aqueous media. How can I fix this? A5: TAK-242 has poor solubility in water.[14] Precipitation can occur when a concentrated DMSO stock is diluted into aqueous buffers or culture media.
-
Use a multi-step dilution: Instead of adding the DMSO stock directly to a large volume of media, perform serial dilutions.
-
Increase Final Solvent Concentration: For in vivo studies, formulations using co-solvents like PEG300 and Tween80 can improve solubility.[15][16]
-
Gentle Warming and Sonication: These methods can help re-dissolve the compound, but be cautious not to overheat and degrade it.[2]
Q6: What are the essential controls for a TAK-242 experiment? A6: To ensure your results are robust and interpretable, include the following controls:
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Vehicle Control: Treat cells or animals with the same concentration of the vehicle (e.g., DMSO, saline) used to dissolve TAK-242. This accounts for any effects of the solvent itself.[10]
-
Unstimulated Control: A group of cells or animals that receives no treatment or stimulus. This provides a baseline for the measured response.
-
Positive Control (Stimulus Only): A group treated only with the TLR4 agonist (e.g., LPS) to confirm that the inflammatory pathway is active.
-
TAK-242 Only Control: A group treated only with TAK-242 to assess any baseline effects of the compound in the absence of a TLR4 stimulus.
Detailed Experimental Protocol
Objective: To assess the efficacy of TAK-242 in inhibiting LPS-induced TNF-α production in RAW 264.7 macrophage cells.
Materials:
-
TAK-242 (lyophilized powder)
-
DMSO (cell culture grade)
-
RAW 264.7 cells
-
Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit
Methodology:
-
Prepare TAK-242 Stock: Reconstitute TAK-242 in DMSO to create a 10 mM stock solution.[5] Store at -20°C.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.
-
Pre-treatment with TAK-242:
-
Prepare working solutions of TAK-242 by diluting the 10 mM stock in complete DMEM to achieve final concentrations of 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Remove the old media from the cells and replace it with 500 µL of media containing the desired TAK-242 concentration or vehicle (DMSO).
-
Incubate for 2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL (excluding the unstimulated control wells).
-
Incubate the plate for 6 hours at 37°C and 5% CO₂.
-
-
Sample Collection: Collect the cell culture supernatant from each well and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.
-
Data Analysis:
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated, LPS-stimulated control group and plot the results as a dose-response curve to determine the IC₅₀.
-
Visualizations
Caption: TAK-242 binds to the intracellular domain of TLR4, blocking adaptor protein recruitment.
Caption: Workflow for an in vitro experiment using TAK-242 to inhibit LPS-induced responses.
References
- 1. Frontiers | Pharmacological Inhibition of Toll-Like Receptor-4 Signaling by TAK242 Prevents and Induces Regression of Experimental Organ Fibrosis [frontiersin.org]
- 2. tak-242.com [tak-242.com]
- 3. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TAK-242 | Cell Signaling Technology [cellsignal.com]
- 6. TAK-242 (resatorvid), a small-molecule inhibitor of Toll-like receptor (TLR) 4 signaling, binds selectively to TLR4 and interferes with interactions between TLR4 and its adaptor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. TAK242 suppresses the TLR4 signaling pathway and ameliorates DCD liver IRI in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-242, an antagonist for Toll-like receptor 4, protects against acute cerebral ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of toll-like receptor (TLR) 4 inhibitor TAK-242 as a new potential anti-rheumatoid arthritis drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. TAK 242 | Toll-like Receptors | Tocris Bioscience [tocris.com]
- 14. 5-formyl-utp.com [5-formyl-utp.com]
- 15. selleckchem.com [selleckchem.com]
- 16. selleck.co.jp [selleck.co.jp]
Validation & Comparative
Validating Experimental Results with Olaparib: A Comparative Guide for Researchers
For researchers and drug development professionals in oncology, the validation of experimental findings is a critical step in the therapeutic development pipeline. This guide provides an objective comparison of Olaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with other alternatives in its class, supported by experimental data and detailed methodologies. Olaparib is a first-in-class PARP inhibitor that has demonstrated significant efficacy in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[1]
Data Presentation: Comparative Efficacy of PARP Inhibitors
The following table summarizes the primary efficacy endpoint of median Progression-Free Survival (PFS) from the pivotal Phase III clinical trials for Olaparib (SOLO-2), Niraparib (NOVA), and Rucaparib (ARIEL3) as maintenance therapy in patients with platinum-sensitive, recurrent ovarian cancer.
| Compound | Clinical Trial | Patient Population | Median Progression-Free Survival (Drug) | Median Progression-Free Survival (Placebo) | Hazard Ratio (HR) |
| Olaparib | SOLO-2 | Germline BRCA-mutated | 19.1 months[2][3] | 5.5 months[2][3] | 0.30[2] |
| Niraparib | NOVA | Germline BRCA-mutated | 21.0 months[1] | 5.5 months[1] | 0.27[1] |
| Rucaparib | ARIEL3 | BRCA-mutated | 16.6 months[4] | 5.4 months[4] | 0.23[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to allow for the replication and validation of results concerning PARP inhibitor efficacy.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PARP inhibitor.
-
Cell Seeding: Seed BRCA-mutated cancer cells (e.g., HCC1937) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: Treat the cells with various concentrations of Olaparib (or other PARP inhibitors) for 72-120 hours. Include a vehicle-only control (e.g., DMSO).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[5]
2. PARP Activity Assay (In Vitro)
This assay quantifies the enzymatic activity of PARP1 in the presence of an inhibitor.
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP-1 enzyme, a histone-coated plate (serving as a substrate), and varying concentrations of the PARP inhibitor being tested.[6]
-
Initiation: Start the reaction by adding a mixture of NAD+ and biotinylated NAD+.[6]
-
Incubation: Incubate the plate to allow for the PARPylation reaction to occur.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains incorporated by PARP-1.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.[6]
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.[6]
-
Data Analysis: Calculate the percentage of PARP activity relative to the no-inhibitor control to determine the IC50 value for enzymatic inhibition.[6]
Mandatory Visualization
Signaling Pathway: Synthetic Lethality in BRCA-Mutated Cells
The following diagram illustrates the principle of synthetic lethality, which is the mechanism of action for Olaparib in cancer cells with BRCA mutations.
Caption: Mechanism of synthetic lethality induced by Olaparib in BRCA-mutated cancer cells.
Experimental Workflow: In Vitro Evaluation of PARP Inhibitors
The diagram below outlines a typical experimental workflow for the in vitro comparison of different PARP inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Lynparza Phase III SOLO-2 data demonstrate progression-free survival benefit in BRCA-mutated ovarian cancer as maintenance therapy [astrazeneca.com]
- 3. onclive.com [onclive.com]
- 4. onclive.com [onclive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
BI-3406 vs. KRAS G12C Inhibitors in KRAS G12C-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SOS1 inhibitor BI-3406 and direct KRAS G12C inhibitors, focusing on their performance in preclinical models of KRAS G12C-mutated cancers. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
Mutations in the KRAS oncogene are prevalent in many cancers, with the G12C mutation being a key therapeutic target. This has led to the development of two distinct inhibitory strategies: direct inhibition of the mutant KRAS G12C protein and indirect inhibition of KRAS activation. This guide compares BI-3406, a potent and selective inhibitor of the SOS1-KRAS interaction, with the class of direct KRAS G12C inhibitors, exemplified by sotorasib and adagrasib.
BI-3406 prevents the formation of active GTP-bound KRAS by disrupting the interaction between KRAS and the guanine nucleotide exchange factor SOS1.[1][2] In contrast, direct KRAS G12C inhibitors, such as sotorasib and adagrasib, covalently bind to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state.[3][4][5]
Mechanism of Action
The two classes of inhibitors target the KRAS signaling pathway at different points. BI-3406 acts upstream by preventing the loading of GTP onto KRAS, a crucial step for its activation.[1][2] This mechanism is not specific to the G12C mutation and has the potential to be effective against other KRAS mutations that are dependent on SOS1 for activation.[6] Direct KRAS G12C inhibitors, however, are designed to specifically target the G12C mutant protein, offering high selectivity for cancer cells harboring this particular mutation.[3][4]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo performance of BI-3406 and representative KRAS G12C inhibitors as monotherapies in KRAS G12C-mutated cancer models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | BI-3406 IC50 (nM, 3D)[6] | Sotorasib IC50 (µM, 72h)[1] | Adagrasib IC50 (nM, 2D)[4][7] |
| MIA PaCa-2 | Pancreatic | 9-220 | ~0.009 | 10-973 |
| NCI-H358 | NSCLC | 9-220 | ~0.006 | 10-973 |
| NCI-H23 | NSCLC | 9-220 | 0.6904 | - |
Note: Assay conditions and durations vary between studies, which may impact IC50 values. 3D proliferation assays for BI-3406 may better reflect in vivo conditions.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Dose & Schedule | Cancer Model (Cell Line) | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | 50 mg/kg, twice daily | MIA PaCa-2 (Pancreatic) | Significant TGI | [6] |
| Sotorasib | 30 mg/kg, daily | NCI-H358 (NSCLC) | Reduces tumor size | [1] |
| Adagrasib | 30-100 mg/kg/day | - | Maximally efficacious dose range | [7] |
Experimental Protocols
Cell Viability Assay (3D Spheroid)
This protocol is adapted for assessing the anti-proliferative effects of compounds on cancer cells grown in a three-dimensional culture, which can better mimic a tumor microenvironment.
-
Cell Seeding: Seed cancer cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in their respective complete growth medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for spheroid formation.
-
Compound Treatment: Prepare serial dilutions of BI-3406 or a KRAS G12C inhibitor in the appropriate cell culture medium. Carefully remove a portion of the medium from each well and replace it with the medium containing the test compound. Include vehicle-treated controls.
-
Incubation: Incubate the plates for an additional 4-7 days.
-
Viability Assessment: Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D). The luminescence signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[6]
Western Blot for KRAS Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the KRAS signaling cascade, such as ERK, to determine the on-target effect of the inhibitors.
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells and grow to 70-80% confluency. Treat the cells with BI-3406, a KRAS G12C inhibitor, or vehicle control for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of pathway inhibition.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BI-3406 and KRAS G12C inhibitors in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the test compounds in a suitable vehicle for oral gavage. Administer BI-3406 (e.g., 50 mg/kg, twice daily) or a KRAS G12C inhibitor (e.g., sotorasib 30 mg/kg, once daily) to the respective treatment groups. The control group receives the vehicle alone.
-
Monitoring: Monitor tumor growth and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effects.[1][6]
Conclusion
Both BI-3406 and direct KRAS G12C inhibitors have demonstrated significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers. BI-3406 offers a unique mechanism of action by targeting the SOS1-KRAS interaction, which may provide a therapeutic advantage in contexts where direct KRAS G12C inhibition is limited by resistance mechanisms. Direct KRAS G12C inhibitors, on the other hand, provide high specificity for the mutant oncoprotein. The choice between these compounds for research and development will depend on the specific biological question and the cancer model being investigated. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential for combination therapies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Comparative Efficacy of Osimertinib to Standard EGFR-TKIs in First-Line Treatment of EGFR-Mutated Advanced Non-Small Cell Lung Cancer
This guide provides a detailed comparison of the efficacy and safety of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with standard of care (SoC) EGFR-TKIs (Gefitinib or Erlotinib) for the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. The data presented is primarily based on the pivotal Phase III FLAURA clinical trial.
Mechanism of Action
Osimertinib is an irreversible EGFR-TKI that is highly selective for both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Standard first-generation EGFR-TKIs, such as gefitinib and erlotinib, are reversible inhibitors effective against sensitizing mutations but are not effective against the T790M resistance mutation, which is a common cause of treatment failure.[2] Osimertinib's ability to target the T790M mutation provides a significant advantage in delaying disease progression.[2][3] Furthermore, it has shown efficacy in treating central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.[3]
Data Presentation
The following tables summarize the key efficacy and safety outcomes from the FLAURA trial, comparing Osimertinib to SoC EGFR-TKIs.
Table 1: Efficacy Outcomes in the Overall FLAURA Trial Population
| Endpoint | Osimertinib (N=279) | Standard EGFR-TKI (N=277) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months[4] | 10.2 months[4] | 0.46 (0.37-0.57)[4] | <0.001[4] |
| Median Overall Survival (OS) | 38.6 months[5] | 31.8 months[5] | 0.80 (0.64-1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| 3-Year Survival Rate | 54%[5] | 44%[5] | - | - |
Table 2: Efficacy in Asian Subset of FLAURA Trial
| Endpoint | Osimertinib | Standard EGFR-TKI | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 16.5 months[6] | 11.0 months[6] | 0.54 (0.41-0.72)[6] | <0.0001[6] |
| Objective Response Rate (ORR) | 80%[6] | 75%[6] | - | - |
Table 3: Grade 3 or Higher Adverse Events (AEs) in the Overall FLAURA Trial Population
| Adverse Event | Osimertinib (N=279) | Standard EGFR-TKI (N=277) |
| Any Grade ≥3 AE | 34% | 45% |
| Diarrhea | 2% | 2% |
| Rash | 1% | 5% |
| Interstitial Lung Disease/Pneumonitis | <1% | <1% |
| AEs Leading to Discontinuation | 13% | 18% |
Experimental Protocols
The FLAURA trial was a multicenter, double-blind, Phase III study with the following key design elements:
-
Patient Population: Patients with previously untreated, locally advanced or metastatic NSCLC with a confirmed EGFR mutation (Exon 19 deletion or L858R).[7][8] Patients with stable CNS metastases were eligible.[9]
-
Randomization: 556 patients were randomized in a 1:1 ratio to receive either Osimertinib or a standard EGFR-TKI.[7]
-
Treatment Arms:
-
Stratification: Patients were stratified by mutation type (Exon 19 deletion vs. L858R) and race (Asian vs. non-Asian).[8]
-
Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) as assessed by the investigator.[6]
-
Secondary Endpoints: Key secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.[6]
-
Crossover: Patients in the SoC arm were permitted to cross over to receive open-label Osimertinib upon disease progression if they tested positive for the T790M mutation.[7][10]
Visualizations
EGFR Signaling Pathway Inhibition
Caption: EGFR signaling pathways and points of inhibition by TKIs.
FLAURA Clinical Trial Workflow
Caption: Workflow of the Phase III FLAURA clinical trial.
References
- 1. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Osimertinib versus Standard of Care EGFR TKI as First-Line Treatment in Patients with EGFRm Advanced NSCLC: FLAURA Asian Subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC [jhoponline.com]
- 8. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study | springermedizin.de [springermedizin.de]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Reproducibility of Imatinib Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility and consistency of experimental and clinical results for Imatinib. As the first-in-class tyrosine kinase inhibitor (TKI), Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the BCR-ABL fusion protein.[1][2][3] This document offers an objective comparison of Imatinib's performance against second-generation TKIs, supported by clinical data, and provides detailed protocols for key validation experiments.
Comparative Efficacy and Clinical Reproducibility
The long-term efficacy and safety of Imatinib were first established in the landmark International Randomized Study of Interferon and STI571 (IRIS) trial.[4] Subsequent real-world studies have consistently reproduced these findings, demonstrating durable survival outcomes and solidifying Imatinib's role as a first-line therapy for chronic phase CML.[4][5]
However, direct comparisons with second-generation TKIs, Dasatinib and Nilotinib, have shown that these newer agents can induce faster and deeper molecular responses.[6][7] The following tables summarize key response rates from pivotal clinical trials, illustrating the comparative efficacy.
Table 1: Comparison of Complete Cytogenetic Response (CCyR) Rates
| Study/Drug | CCyR Rate (at 12 months) | Key Findings |
| DASISION Trial | ||
| Imatinib (400 mg) | 66%[6] | Dasatinib showed a statistically significant higher rate of CCyR compared to Imatinib.[7] |
| Dasatinib (100 mg) | 77%[6] | Responses were achieved faster with Dasatinib.[6] |
| ENESTnd Trial | ||
| Imatinib (400 mg) | 65%[6] | Nilotinib demonstrated superior efficacy in achieving CCyR over Imatinib.[6][7] |
| Nilotinib (300 mg x2) | 80%[6] | |
| IRIS Trial | ||
| Imatinib (400 mg) | 69% (at 12 months)[8] | Established the benchmark for TKI therapy in CML.[4] |
Table 2: Comparison of Major Molecular Response (MMR) Rates
| Study/Drug | MMR Rate (at 12 months) | Key Findings |
| DASISION Trial | ||
| Imatinib (400 mg) | 28%[6] | Dasatinib led to a significantly higher rate of MMR.[6][7] |
| Dasatinib (100 mg) | 46%[6] | |
| ENESTnd Trial | ||
| Imatinib (400 mg) | 22%[6] | Nilotinib was superior to Imatinib in achieving MMR at 12 months.[6][7] |
| Nilotinib (300 mg x2) | 44%[6] |
Signaling Pathway and Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[2][3][9] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation and survival in CML cells.[1][2][10] The primary pathways affected include Ras/MAPK, PI3K/AKT, and STAT5.[1][10]
Experimental Protocols
Reproducibility in preclinical studies relies on standardized and detailed methodologies. Below are protocols for fundamental assays used to evaluate the efficacy of Imatinib and other TKIs in vitro.
Protocol 1: Cell Viability (MTT) Assay for IC₅₀ Determination
This protocol measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[11]
1. Materials:
-
BCR-ABL positive cell line (e.g., K562 cells)
-
RPMI 1640 medium with 10% FBS
-
Imatinib stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][12]
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13] Incubate overnight to allow cells to adhere (if applicable) or stabilize.
-
Compound Preparation: Perform serial dilutions of the Imatinib stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[13]
-
Treatment: Remove the old medium and add 100 µL of medium containing the various Imatinib concentrations. Include a vehicle control (DMSO) and a no-cell blank.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.[4][12]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells will metabolize the MTT into formazan crystals.[4]
-
Solubilization: Add 100-150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4][12]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the Imatinib concentration to determine the IC₅₀ value using non-linear regression.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Real‐world efficacy and safety outcomes of imatinib treatment in patients with chronic myeloid leukemia: An Australian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib and Nilotinib: phase III clinical trials show improved responses over Imatinib - Xagena [xagena.it]
- 7. The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of mTOR Inhibitors: Everolimus vs. Sirolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent mTOR inhibitors, Everolimus (RAD001) and Sirolimus (rapamycin). By objectively evaluating their performance based on available preclinical and clinical data, this document aims to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction
Everolimus and Sirolimus are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] While sharing a common mechanism of action, subtle structural differences between these two macrolide immunosuppressants lead to distinct pharmacokinetic and pharmacodynamic profiles, influencing their clinical utility in various therapeutic areas, including oncology and organ transplantation.[2]
Molecular Structure
Everolimus is a derivative of Sirolimus, differing by the presence of a 2-hydroxyethyl group at the C40 position. This modification results in increased polarity and hydrophilicity for Everolimus compared to Sirolimus.[3] This structural change has significant implications for the pharmacokinetic properties of the drug.[4]
Mechanism of Action: Targeting the mTOR Signaling Pathway
Both Everolimus and Sirolimus exert their effects by inhibiting the mTOR signaling pathway. They first bind to the intracellular protein FKBP12. The resulting drug-FKBP12 complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of the mTOR Complex 1 (mTORC1).[3] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[1] While both drugs are potent inhibitors of mTORC1, Everolimus has been reported to be a more effective inhibitor of mTOR Complex 2 (mTORC2) at clinically relevant concentrations.[2][4]
Below is a diagram illustrating the mTOR signaling pathway and the points of intervention for Everolimus and Sirolimus.
mTOR Signaling Pathway and Drug Intervention
Pharmacokinetic Profile
The structural modification of Everolimus leads to notable differences in its pharmacokinetic profile compared to Sirolimus. Everolimus generally exhibits higher bioavailability and a shorter half-life.[2]
| Parameter | Everolimus | Sirolimus (Rapamycin) |
| Bioavailability (Oral) | ~25% | ~15% |
| Time to Peak (Tmax) | ~1-2 hours | ~1-2 hours |
| Half-life (t1/2) | ~30 hours | ~62 hours |
| Metabolism | CYP3A4/5 | CYP3A4/5 |
| Active Form | Everolimus | Sirolimus |
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing Everolimus and Sirolimus in cancer models are not abundant in the literature.[5] However, by compiling data from various in vitro studies, we can get a comparative sense of their anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (Everolimus) | IC50 (Sirolimus) | Reference |
| Jeko-1 | Mantle Cell Lymphoma | ~10 nM (for 50% inhibition of DNA synthesis) | Not directly compared | [6] |
| DHL6 | Diffuse Large B-cell Lymphoma | ~50 nM (for ~50% reduction in proliferation) | Not directly compared | [6] |
| TE4 | Esophageal Squamous Cell Carcinoma | 20 nM (decreased proliferation) | Not directly compared | [7] |
| TE11 | Esophageal Squamous Cell Carcinoma | 20 nM (decreased proliferation) | Not directly compared | [7] |
| A549 | Lung Carcinoma | Sensitive | Not directly compared | [8] |
| HCT-15 | Colon Carcinoma | Sensitive | Not directly compared | [8] |
Note: IC50 values can vary significantly based on the cell line and the specific assay conditions used. The data presented here is for comparative illustration.
Experimental Protocols
To facilitate the cross-validation of findings, detailed experimental protocols are essential. Below is a representative protocol for an in vitro cell proliferation assay, a key method for evaluating the anti-cancer activity of mTOR inhibitors.
In Vitro Cell Proliferation Assay (3H-Thymidine Incorporation)
Objective: To determine the dose-dependent effect of Everolimus and Sirolimus on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jeko-1, DHL6)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well round-bottom microtiter plates
-
Everolimus and Sirolimus stock solutions (in DMSO)
-
3H-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 104 cells/well in complete culture medium.
-
Drug Treatment: Add various concentrations of Everolimus or Sirolimus (e.g., 1, 10, 50, 100 nM) to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Radiolabeling: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporation of 3H-thymidine by liquid scintillation counting.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curves to determine the IC50 values.
Clinical Performance: Efficacy and Safety
The clinical applications of Everolimus and Sirolimus have been extensively studied, particularly in the prevention of organ transplant rejection and in oncology.
| Indication | Study Type | Key Findings |
| Organ Transplant Rejection | Systematic Review & Meta-analysis | No significant differences in the primary endpoint of biopsy-proven acute rejection, graft loss, or death between Everolimus and Sirolimus.[9] |
| Advanced Renal Cell Carcinoma | Phase III Clinical Trial (Everolimus) | Everolimus has shown efficacy in patients with advanced renal cell carcinoma who have failed previous therapies.[5] |
| Aggressive Lymphoma | Phase II Clinical Trial (Everolimus) | Everolimus demonstrated single-agent activity in relapsed/refractory aggressive non-Hodgkin's lymphoma.[6] |
Clinical Trial Workflow
The evaluation of mTOR inhibitors in a clinical setting typically follows a structured workflow, from initial patient screening to long-term follow-up.
Typical Clinical Trial Workflow
Key Differences and Clinical Implications
The variations in molecular structure, pharmacokinetics, and mTORC2 inhibition between Everolimus and Sirolimus have several clinical implications.
Summary of Key Differences
Conclusion
Everolimus and Sirolimus are both effective mTOR inhibitors with established roles in clinical practice. The choice between these two agents for a specific research or therapeutic application should be guided by a thorough understanding of their distinct properties. Everolimus's favorable pharmacokinetic profile, including higher bioavailability and a shorter half-life, may offer advantages in certain clinical scenarios.[2] Furthermore, its more potent inhibition of mTORC2 could translate to different efficacy and safety profiles, a subject that warrants further investigation in direct comparative studies.[2][4] This guide provides a foundational comparison to aid researchers in the cross-validation of findings and the design of future studies in the field of mTOR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirolimus and Everolimus Pathway: Reviewing Candidate Genes Influencing Their Intracellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clinicalpub.com [clinicalpub.com]
Safety Operating Guide
Navigating Formalin Disposal: A Guide for Laboratory Professionals
Disclaimer: The following information is based on the assumption that the query "Fordine" is a typographical error and refers to "formalin," a common laboratory chemical. Formalin, an aqueous solution of formaldehyde, is recognized as a hazardous substance due to its toxicity and carcinogenic properties.[1] Adherence to proper disposal protocols is crucial to mitigate risks to human health and the environment.[1][2]
This guide provides essential safety and logistical information for the proper disposal of formalin waste in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before handling formalin, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1]
| PPE Item | Purpose |
| Nitrile or Latex Gloves | To prevent skin contact.[1] |
| Safety Goggles | To protect eyes from splashes.[1] |
| Lab Coat or Apron | To protect clothing and skin.[1] |
| Mask or Respirator | To prevent inhalation of fumes, especially in poorly ventilated areas.[1] |
Methods of Formalin Waste Disposal
There are two primary methods for the disposal of formalin waste: utilizing a licensed chemical waste disposal service or on-site neutralization.
Licensed Chemical Waste Disposal Service
For larger quantities of formalin waste, or if on-site treatment is not feasible, engaging a licensed hazardous waste disposal company is the recommended and often required method.[1][3]
Key Considerations:
-
Identification: Locate a local, licensed hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) department can typically provide a list of approved vendors.[1][4]
-
Waste Information: Accurately detail the quantity and concentration of the formalin waste to the disposal service.[1]
-
Scheduling and Documentation: Arrange for a waste pickup and ensure you receive and retain all documentation, such as waste manifests and certificates of disposal, for regulatory compliance.[1]
On-Site Neutralization
For smaller volumes of used formalin, on-site neutralization can be a practical and effective method to render the waste non-hazardous before disposal.[1][5] This process involves a chemical reaction to break down the formaldehyde.
Experimental Protocol for Neutralization:
-
Preparation: Work in a well-ventilated area, such as a fume hood, and wear the appropriate PPE.[6]
-
Dilution: Dilute the formalin solution with water. A common ratio is 1 part formalin to 10 parts water. This reduces the concentration and minimizes the risk of a vigorous reaction during neutralization.[1]
-
Agent Addition: Slowly add a neutralizing agent to the diluted formalin solution. Common neutralizing agents include sodium bisulfite, sodium thiosulfate, or commercially available products like Aldex or Form-ZERO™.[1][7][8] A standard ratio is 100 grams of sodium bisulfite per liter of 10% formalin solution.[1]
-
Mixing and Reaction Time: Stir the solution thoroughly to ensure complete mixing.[1] Allow the mixture to sit for the recommended time, which is often a minimum of 8 hours or overnight, to ensure the neutralization reaction is complete.[7]
-
Verification: Before disposal, it is crucial to verify that the neutralization process was successful.
-
Disposal: Once confirmed to be neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of running water.[1][7] Always adhere to local regulations regarding volume limits for drain disposal.[3][7]
-
Documentation: Maintain a log of all on-site chemical waste treatments for a minimum of three years, as required by regulations.[3][5] The log should include the date, the chemical neutralized, the neutralization product used, the volume disposed, and the final pH and formaldehyde concentration.[3]
Quantitative Data for Neutralization & Disposal:
| Parameter | Guideline |
| Dilution Ratio (Formalin:Water) | At least 1:10[1] |
| Neutralizing Agent Ratio | 100g sodium bisulfite per 1L of 10% formalin[1] |
| Post-Neutralization pH | 6 - 9[1][3] |
| Post-Neutralization Formaldehyde | <10 mg/L[3] |
| Daily Drain Disposal Limit | No more than 1 gallon[3] |
| Monthly Drain Disposal Limit | No more than 5 gallons[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for proper formalin disposal.
Disposal of Empty Containers and Contaminated Solids
-
Empty Containers: After emptying, formalin containers should be thoroughly triple-rinsed with water.[10][11] The labels should then be defaced or removed, and the container can often be disposed of in the general trash or recycled, depending on institutional policies.[7][10][11]
-
Contaminated Solids: Tissues preserved in formalin must be separated from the liquid before disposal. The tissues are typically considered biohazardous waste and should be disposed of in a designated red bag.[7] Lab debris contaminated with formalin, such as pipette tips, gloves, and wipes, must be collected as hazardous waste and disposed of through the EHS program.[4]
Spill Management
Formaldehyde spills must be addressed immediately by trained personnel wearing appropriate PPE.[12] A spill kit containing absorbent pads and a neutralizing agent, such as Polyform-F™, should be readily available.[8][12] In the event of a large spill, evacuate the area and contact emergency responders.[6]
References
- 1. unfortunatecadaver.com [unfortunatecadaver.com]
- 2. safetyculture.com [safetyculture.com]
- 3. phoenix.gov [phoenix.gov]
- 4. Formaldehyde/Formalin Solutions and Specimens | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Formalin Disposal [nsh.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. unmc.edu [unmc.edu]
- 8. tedpella.com [tedpella.com]
- 9. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proper Disposal of Used Formalin Containers: Steps and Considerations [needle.tube]
- 11. Proper Disposal Methods for Formalin Containers: Guidelines for Lab Workers [needle.tube]
- 12. ehs.washington.edu [ehs.washington.edu]
Personal protective equipment for handling Fordine
Disclaimer: The substance "Fordine" is fictional. This guide is a template based on a hypothetical chemical profile for a highly corrosive, volatile, and potentially carcinogenic organic solvent. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle and follow your institution's safety protocols.
This document provides critical safety information, operational procedures, and disposal plans for handling the novel reagent, this compound. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly corrosive and volatile organic solvent with suspected carcinogenic properties. It poses significant risks, including severe skin and eye irritation, respiratory tract irritation, and potential for rapid absorption through the skin. Appropriate PPE is mandatory to prevent exposure.
PPE Selection Summary
| Hazard Type | Primary Risk | Required PPE |
| Chemical Splash | Severe skin/eye burns, corneal damage | Chemical splash goggles and a full-face shield.[1][2][3] |
| Skin Contact | Corrosion, dermatitis, systemic absorption | Double gloving with a chemical-resistant outer glove (e.g., Butyl Rubber, Viton) over an inner nitrile glove.[4] A chemical-resistant apron or full-body suit is also required.[5] |
| Inhalation of Vapors | Respiratory irritation, potential long-term toxicity | Work must be conducted in a certified chemical fume hood.[2] For tasks outside a hood or during a spill, a full-face respirator with organic vapor cartridges is necessary.[5][6][7] |
Quantitative Data on Protective Equipment
Glove Material Compatibility
Selection of the correct glove material is critical. The following table summarizes breakthrough times for common glove materials when exposed to this compound under continuous contact, based on ASTM F739 testing.[8][9][10]
| Glove Material | Average Breakthrough Time (minutes) | Degradation Rating | Permeation Rate (µg/cm²/min) | Recommendation |
| Butyl Rubber | > 480 | Excellent | < 0.1 | Recommended for prolonged handling. |
| Viton™ | > 480 | Excellent | < 0.1 | Recommended for prolonged handling. |
| Nitrile | < 10 | Poor | > 50 | Not Recommended for direct contact; suitable only as an inner glove for incidental splash protection.[2] Must be replaced immediately upon contact. |
| Latex | < 1 | Severe | > 100 | Not Recommended under any circumstances. |
| Neoprene | 15 - 30 | Fair | 10 - 20 | Not Recommended for primary protection; for short-term splash protection only if other options are unavailable. |
Respirator Cartridge Selection
For operations with a risk of airborne this compound vapor, such as large-volume transfers or spill response, an appropriate respirator is mandatory.[11] All respirators must be NIOSH-approved.[12]
| Respirator Type | Assigned Protection Factor (APF) | Cartridge Type (NIOSH Color Code) | Use Case |
| Full-Face Air-Purifying Respirator (APR) | 50 | Organic Vapor (Black)[12] | Mandatory for spill cleanup or if engineering controls (fume hood) fail or are not available. |
| Powered Air-Purifying Respirator (PAPR) | 1000 | Organic Vapor (Black) & HEPA (Magenta) | Recommended for extended work periods or in higher concentrations to reduce worker fatigue.[6] |
| Supplied-Air Respirator (SAR) | 1000+ | N/A (Provides clean air source) | Required for entry into confined spaces or environments with very high, unquantified concentrations.[6] |
Operational and Disposal Plans
Strict adherence to procedural steps is essential for safety.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
This compound and all contaminated materials are considered hazardous waste and must be disposed of accordingly.[13][14] Never pour this compound down the drain.[13]
-
Liquid Waste: Collect all liquid this compound waste in a designated, sealed, and properly labeled hazardous waste container.[13][14] The container must be compatible with corrosive organic solvents.
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) must be double-bagged in clear poly bags, sealed, and placed in a designated solid hazardous waste container.[13]
-
Labeling: All waste containers must be labeled with a red "Hazardous Waste" tag, clearly identifying the contents as "this compound Waste" and listing its components.[13]
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department.[15]
Experimental Protocols
Protocol: Glove Material Compatibility Testing (Modified ASTM F739)
This protocol outlines a method to determine the breakthrough time of a specific glove material when challenged with this compound.
-
Objective: To quantify the resistance of a protective glove material to permeation by this compound.
-
Materials:
-
Permeation test cell (as per ASTM F739 specifications).
-
Glove material swatch to be tested.
-
This compound (challenge chemical).
-
Collecting medium (e.g., dry nitrogen gas).
-
Analytical instrument capable of detecting trace amounts of this compound (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS).
-
-
Methodology:
-
Secure the glove material swatch as a barrier membrane within the permeation cell, separating the challenge side from the collection side.
-
Introduce this compound into the challenge chamber, ensuring continuous contact with the outer surface of the glove material.
-
Begin flowing the collection medium (dry nitrogen) on the other side of the material at a constant rate.
-
Continuously monitor the effluent from the collection side using the GC-MS.
-
Record the time elapsed from the initial contact of this compound with the glove until the first detectable concentration of this compound is measured in the collection medium. This is the breakthrough time .
-
Continue the test to determine the steady-state permeation rate.
-
Decontaminate all apparatus post-experiment according to hazardous waste protocols.
-
Logical Relationship: PPE Selection Process
Caption: Decision tree for selecting the appropriate level of PPE for this compound.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Understanding Solvents and PPE for Chemical Safety — MSC Industrial Supply [mscdirect.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. solcosolutions.co.za [solcosolutions.co.za]
- 6. ohse.ca [ohse.ca]
- 7. corrosionpedia.com [corrosionpedia.com]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. myusf.usfca.edu [myusf.usfca.edu]
- 11. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 12. 3m.com [3m.com]
- 13. web.mit.edu [web.mit.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. ecolink.com [ecolink.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
